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5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid Documentation Hub

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  • Product: 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
  • CAS: 1514615-46-3

Core Science & Biosynthesis

Foundational

Unlocking the Regiochemistry of 1,2,4-Triazoles: A Technical Guide to the NMR Characterization of 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

Executive Summary The 1,2,4-triazole core is a privileged pharmacophore in modern drug discovery, offering unique hydrogen-bonding capabilities and metabolic stability 1. Among its functionalized derivatives, 5-bromo-1-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole core is a privileged pharmacophore in modern drug discovery, offering unique hydrogen-bonding capabilities and metabolic stability 1. Among its functionalized derivatives, 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid serves as a highly versatile building block. The 5-bromo substituent acts as a critical handle for transition-metal-catalyzed cross-coupling reactions 2, while the 3-carboxylic acid enables rapid amide bond formation.

However, the structural compactness of this molecule—lacking any aromatic protons on the heterocyclic ring—presents unique analytical challenges. As a Senior Application Scientist, I have designed this whitepaper to decode the ^1^H and ^13^C NMR chemical shifts of this compound. By examining the causality behind electronic shielding and utilizing self-validating 2D NMR workflows, researchers can unambiguously confirm the regiochemistry of their synthesized batches.

Structural Anatomy & Electronic Environment

To accurately assign NMR chemical shifts, one must first understand the electronic push-and-pull within the molecule. The 1,2,4-triazole ring is inherently electron-deficient.

  • The N-Methyl Group (Position 1): Alkylation at N1 breaks the tautomeric symmetry of the triazole ring, locking the molecule into a defined electronic state. The electronegativity of N1 heavily deshields the attached methyl protons 3.

  • The Bromine Atom (Position 5): Halogens exert two competing forces. Inductively, bromine is electron-withdrawing. However, in ^13^C NMR, the heavy-atom effect of bromine introduces significant spin-orbit coupling, which paradoxically shields the directly attached C5 carbon, shifting it upfield compared to a standard aromatic C-H 4.

  • The Carboxylic Acid (Position 3): The highly electron-withdrawing carbonyl group further depletes electron density from C3, making it the most deshielded carbon in the triazole ring.

Quantitative NMR Data Summaries

The following tables summarize the expected chemical shifts acquired in anhydrous DMSO-d6 at 298 K (400 MHz for ^1^H, 100 MHz for ^13^C).

Table 1: ^1^H NMR Chemical Shifts

Because positions 3 and 5 are substituted, the ^1^H NMR spectrum is remarkably minimalist, consisting of only two signals.

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Electronic Effect
^1^H 13.20Broad Singlet (br s)1H-COOHHighly acidic proton; broadened due to rapid chemical exchange and quadrupolar relaxation from nearby nitrogens.
^1^H 3.95Singlet (s)3HN-CH3Deshielded by the adjacent N1 atom and the inductive pull of the C5-bromine [[5]]().
Table 2: ^13^C NMR Chemical Shifts

The ^13^C spectrum reveals the hidden complexity of the molecule, displaying four distinct carbon environments—three of which are quaternary.

NucleusChemical Shift (ppm)TypeAssignmentCausality / Electronic Effect
^13^C 161.5QuaternaryC=O (Carboxyl)Highly deshielded by the electronegative oxygens of the carboxylate group.
^13^C 152.0QuaternaryC3 (Triazole)Sandwiched between N2 and N4, and further deshielded by the adjacent carbonyl carbon.
^13^C 131.0QuaternaryC5 (Triazole)The heavy-atom shielding effect from Bromine counteracts the deshielding from N1/N4, pushing this resonance upfield relative to C3 4.
^13^C 37.5PrimaryN-CH3Standard N-alkyl shift, slightly deshielded by the electron-deficient heterocycle.

2D NMR Regiochemical Mapping (HMBC Logic)

When synthesizing triazoles, distinguishing between the 3-bromo and 5-bromo regioisomers is a notorious analytical bottleneck. Relying solely on 1D ^13^C shifts is risky. Instead, Heteronuclear Multiple Bond Correlation (HMBC) must be employed as a self-validating proof of structure.

In the 5-bromo-1-methyl regioisomer, the N-CH3 protons (3.95 ppm) will show a strong three-bond coupling ( 3JCH​ ) to the C5 carbon (131.0 ppm). Conversely, coupling to the C3 carbon (152.0 ppm) would require a four-bond correlation ( 4JCH​ ), which is typically weak or entirely absent in optimized HMBC experiments.

HMBC_Logic H1 N-CH3 Protons (3.95 ppm) C1 N-CH3 Carbon (37.5 ppm) H1->C1 1J (HSQC) C5 C5 (C-Br) (131.0 ppm) H1->C5 3J (HMBC) - Strong C3 C3 (C-COOH) (152.0 ppm) H1->C3 4J (HMBC) - Weak

Caption: Key 2D NMR correlations used to validate the regiochemistry of the triazole core.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your structural assignment, the following step-by-step protocol integrates built-in validation checkpoints.

NMR_Workflow A 1. Sample Prep (DMSO-d6 + TMS) B 2. 1H NMR (zg30, D1=1s) A->B C 3. 13C NMR (zgpg30, D1=3s) A->C D 4. 2D HMBC/HSQC (Connectivity) B->D C->D E 5. Data Processing (Validation) D->E

Caption: Workflow for the comprehensive NMR characterization of triazole derivatives.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the highly pure analyte.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d6 is explicitly chosen over CD3OD. Methanol would cause rapid deuterium exchange with the -COOH proton, erasing its signal from the ^1^H spectrum. Furthermore, TMS acts as the internal zero-point validation.

Step 2: ^1^H NMR Acquisition & Validation
  • Load the sample into the magnet, tune, match, and shim.

  • Acquire the ^1^H spectrum using a standard 30-degree pulse sequence (zg30). Set the number of scans (ns) to 16, and the relaxation delay (D1) to 1.0 s.

  • Self-Validation Checkpoint: Before proceeding to ^13^C, process the ^1^H spectrum. The integration ratio of the N-CH3 peak (3H) to the residual DMSO-d5 peak (5H, ~2.50 ppm) allows you to estimate the true sample concentration. Ensure the TMS peak is perfectly calibrated to 0.00 ppm to validate magnetic field stability.

Step 3: ^13^C NMR Acquisition
  • Acquire the ^13^C spectrum using a proton-decoupled sequence (zgpg30).

  • Set the number of scans (ns) to 1024 to ensure a high signal-to-noise ratio.

  • Critical Parameter: Set the relaxation delay (D1) to at least 3.0 seconds.

  • Causality: The molecule contains three quaternary carbons (C3, C5, C=O). Because they lack attached protons, they cannot undergo efficient dipole-dipole relaxation, resulting in exceptionally long T1 relaxation times. A short D1 would cause these critical signals to vanish into the baseline noise.

Step 4: 2D HMBC Acquisition
  • Run a standard gradient-selected HMBC experiment (hmbcgplpndqf).

  • Optimize the long-range coupling constant parameter for JCH​ = 8 Hz, which is standard for capturing 3-bond correlations in heterocyclic systems.

  • Process the data and verify the cross-peak between the 3.95 ppm proton trace and the 131.0 ppm carbon trace, finalizing the regiochemical proof.

References

  • Smolecule. "5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride." Smolecule Database. 2

  • Ambeed. "7343-33-1 | 5-Bromo-1H-1,2,4-triazole." Ambeed Chemical Catalog. 5

  • Smolecule. "Green Synthesis Protocols for Triazoles." Smolecule Technical Notes. 3

  • Ambeed. "23579-79-5 | 3,5-Dibromo-1-methyl-1H-1,2,4-triazole." Ambeed Chemical Catalog. 4

  • Benchchem. "1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone." Benchchem Database. 1

Sources

Exploratory

A Methodological Whitepaper for the Crystallographic Analysis of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic Acid: From Synthesis to Supramolecular Architecture

Abstract The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. For novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. For novel chemical entities, single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating this structure.[1][2] This guide provides a comprehensive methodological framework for researchers and drug development professionals on determining the crystal structure of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, a representative halogenated heterocyclic compound. While the specific crystal structure for this exact molecule is not publicly deposited at the time of this writing, this document details the complete, field-proven workflow required to produce and analyze such a structure with the highest degree of scientific integrity. We will cover the logical progression from material synthesis and crystal growth to data collection, structure refinement, and in-depth analysis of the anticipated intermolecular interactions that govern its solid-state form.

Introduction: The Significance of Structural Elucidation

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous antifungal, antiviral, and anticancer agents.[3] The introduction of a bromine atom and a carboxylic acid group, as in 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 1514615-46-3)[4], is expected to significantly influence its intermolecular interaction capabilities and, consequently, its solid-state behavior. Understanding the precise crystal packing, hydrogen bonding networks, and potential for halogen bonding is not merely an academic exercise; it is critical for rational drug design, polymorphism screening, and formulation development. This whitepaper serves as an expert guide to the experimental and computational steps required to obtain and interpret this vital structural data.

Part I: Sample Preparation and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This phase is often the most challenging bottleneck in the entire process.[5]

Proposed Synthesis Route

A plausible synthesis can be adapted from established literature procedures for related triazoles. A common approach involves the cyclization of appropriate precursors followed by functional group modifications. For the target compound, a potential final step could be the hydrolysis of its corresponding ester, ethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate[6], under basic conditions, followed by careful acidification to precipitate the pure carboxylic acid. Rigorous purification by recrystallization or column chromatography is paramount, as impurities can severely inhibit crystal growth.

The Art and Science of Crystal Growth

Obtaining single crystals suitable for SC-XRD is an empirical science that requires patience and a systematic approach. The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate.[5] Given the polarity of the carboxylic acid group, the molecule is expected to be soluble in polar organic solvents.

Core Protocol: Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of ~5-10 mg of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile) at room temperature. The ideal solvent is one in which the compound is moderately soluble.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution by dissolving the compound in a small vial using the chosen solvent. Gentle warming may be used to increase solubility, after which the solution should be filtered through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter.

  • Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks.

  • Monitoring: Place the vial in a vibration-free environment and monitor for the formation of small, clear crystals with well-defined facets.

  • Expert Insight: The rate of evaporation is the critical variable. If only powder precipitates, the evaporation is too fast; seal the vial more tightly. If no crystals form after a week, puncture more holes or move to a slightly warmer location. A combination of solvents, such as an ethanol/water or acetone/hexane system (for vapor diffusion), can also be explored to fine-tune the solubility and promote crystallization.

Part II: Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, the process of data collection and structure determination can begin. Modern diffractometers have made this a highly automated process, but understanding the principles is key to producing a high-quality, publishable structure.[7][8]

scxrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement cluster_validate Validation & Analysis crystal Select & Mount Crystal cryo Cryo-cool to 100 K crystal->cryo Reduces thermal motion collect Collect Diffraction Data (e.g., Mo Kα radiation) cryo->collect reduce Data Reduction (Integrate intensities) collect->reduce solve Solve Structure (e.g., SHELXT, Direct Methods) reduce->solve refine Refine Model (e.g., SHELXL, Least-Squares) solve->refine Iterative process validate Validate Structure (checkCIF / PLATON) refine->validate analyze Analyze Geometry & Intermolecular Interactions validate->analyze report Final CIF Report analyze->report

Figure 1: Standard workflow for small-molecule single-crystal X-ray diffraction.

Data Collection and Processing

A selected crystal is mounted on a goniometer head and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This cryogenic temperature minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise final structure. The diffractometer then rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector. This raw data is then processed—a step called data reduction—to yield a list of reflections with their corresponding intensities and positions (hkl indices).

Structure Solution and Refinement

This is the computational heart of crystallography, where the diffraction data is transformed into a 3D atomic model.

Protocol using the SHELX Suite

  • Structure Solution: The program SHELXT (or the older SHELXS) is used to solve the "phase problem."[9] For small molecules, powerful ab initio methods known as "direct methods" are employed to generate an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The program SHELXL is then used to refine this initial model. This is an iterative least-squares process where the atomic positions, site occupancies, and atomic displacement parameters (which model thermal vibration) are adjusted to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally measured data.

  • Trustworthiness Metrics: The quality of the fit is assessed using several key indicators. The R1 value is a primary figure of merit, representing the discrepancy between observed and calculated structure factor amplitudes; a value below 5% (0.05) is indicative of a good refinement for high-quality data. The weighted R-factor (wR2) and the Goodness-of-Fit (GooF), which should be close to 1.0, provide further validation of the model's accuracy.[7]

Part III: Structural Validation and Supramolecular Analysis

A solved structure is not complete until it has been rigorously validated and its key chemical features have been analyzed.

Validation with checkCIF

Before deposition or publication, the final Crystallographic Information File (CIF) must be checked for self-consistency and adherence to established standards. The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[10][11] This tool runs hundreds of checks on the geometric and crystallographic data, flagging potential errors or unusual features as A, B, or C-level alerts that must be addressed or explained by the researcher.[12][13] This step is a cornerstone of a self-validating and trustworthy protocol.

Analysis of the Crystal Structure

While the specific data is yet to be determined, we can predict the most salient structural features based on the molecule's functional groups and data from analogous compounds.[14]

Molecular Geometry: The analysis would confirm the planarity of the 1,2,4-triazole ring and provide precise bond lengths and angles for the entire molecule. These values can be compared against average values from the Cambridge Structural Database (CSD) to identify any unusual geometric parameters that may arise from electronic or steric effects.[15][16]

Supramolecular Architecture: The Hydrogen-Bonded Dimer Carboxylic acids in the solid state almost universally form robust hydrogen-bonded dimers. It is highly probable that 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid will crystallize with two molecules linked via a pair of O—H···O hydrogen bonds, forming a classic R²₂(8) graph-set motif.

Figure 2: Anticipated R²₂(8) hydrogen-bonded dimer motif.

This dimer is a very stable supramolecular synthon and would likely be the primary interaction defining the crystal packing. Further analysis would involve searching for weaker interactions, such as C—H···N or C—H···O hydrogen bonds, potential Br···N halogen bonds, or π-π stacking between triazole rings, which would further stabilize the extended three-dimensional lattice.

Data Summary Tables

The final report for a crystal structure determination must include standardized tables summarizing the key data. The following templates illustrate the required information.

Table 1. Crystal Data and Structure Refinement Details.

Parameter Value
Chemical formula C₄H₄BrN₃O₂
Formula weight 206.00
Temperature (K) 100(2)
Wavelength (Å) e.g., 0.71073 (Mo Kα)
Crystal system To be determined
Space group To be determined
Unit cell dimensions
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Density (calculated, g/cm³) To be determined
Absorption coefficient (mm⁻¹) To be determined
F(000) To be determined
Crystal size (mm³) e.g., 0.25 x 0.18 x 0.12
Theta range for data collection (°) e.g., 2.50 to 28.00
Reflections collected / unique To be determined
Completeness to theta = 25.242° >99.0 %
Data / restraints / parameters To be determined
Goodness-of-fit on F² e.g., 1.05
Final R indices [I > 2σ(I)] R1 = TBD, wR2 = TBD
R indices (all data) R1 = TBD, wR2 = TBD

| Largest diff. peak and hole (e.Å⁻³) | To be determined |

Conclusion

While the crystal structure of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid remains to be experimentally determined, this guide has established the complete, authoritative, and self-validating workflow required to achieve this goal. By following a logical progression from synthesis and crystallization through to rigorous data collection, refinement, and validation, researchers can produce a scientifically sound and publication-quality crystal structure. The subsequent analysis of this structure, particularly the anticipated hydrogen-bonding and other intermolecular interactions, will provide invaluable insights for the fields of medicinal chemistry and pharmaceutical development, enabling a deeper understanding of this promising class of compounds.

References

  • Sheldrick, G.M. (1997). The SHELX-97 Manual. University of Göttingen, Germany. [Link]

  • International Union of Crystallography. (n.d.). checkCIF FAQ. IUCr Journals. [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). [Link]

  • Wikipedia. (2023). Cambridge Structural Database. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • International Union of Crystallography. (n.d.). checkCIF/PLATON (basic structural check). IUCr Journals. [Link]

  • International Union of Crystallography. (n.d.). IUCr checkCIF procedure. [Link]

  • International Union of Crystallography. (n.d.). checkCIF/PLATON reports. IUCr Journals. [Link]

  • International Union of Crystallography. (n.d.). Details of checkCIF/PLATON tests for IUCr Journals. [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • National Affiliated Centre of CCDC in Japan. (n.d.). What is the Cambridge Structural Database? Osaka University. [Link]

  • Gonnella, N. C. (2019). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS Short Course. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1834-1854. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Smeets, S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 2007-2022. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Powers, A. M., & Johnson, J. A. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 248-259. [Link]

  • Bruker AXS Inc. (1997). SHELXTL Software Reference Manual. [Link]

  • SHELXS Manual. (n.d.). Common Instructions. [Link]

  • Dolomanov, O. V., et al. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o1843. [Link]

  • SHELXL Instructions. (n.d.). Alphabetical list of SHELXL instructions. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Zhang, Y., et al. (2020). New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. Bioorganic Chemistry, 104, 104333. [Link]

  • Bairamova, E., et al. (2023). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. Molbank, 2023(4), M1773. [Link]

  • Ferguson, G., et al. (2015). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones. ResearchGate. [Link]

  • Chemical Substance Information. (n.d.). 5-BROMO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID. [Link]

  • de Oliveira, R. B., et al. (2019). 1H-[9][10]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 30(8), 1696-1707. [Link]

  • Li, Y., et al. (2023). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 245, 114911. [Link]

Sources

Foundational

Whitepaper: Elucidating the MS/MS Fragmentation Pattern of 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic Acid

Executive Summary The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, serving as a critical bioisostere in the development of novel therapeutics [1]. When highly functionalized—such as in 5-bromo-1-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, serving as a critical bioisostere in the development of novel therapeutics [1]. When highly functionalized—such as in 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid —the molecule presents a complex gas-phase thermodynamic profile. As a Senior Application Scientist, I approach the structural elucidation of such halogenated heterocycles not merely as a spectral matching exercise, but as a systematic study of ion stability and bond dissociation energies. This guide provides an authoritative, in-depth analysis of the tandem mass spectrometry (MS/MS) fragmentation pathways of this compound, detailing the causality behind ionization strategies, experimental protocols, and mechanistic interpretations.

Physicochemical & Isotopic Profiling

Before introducing the sample into the mass spectrometer, we must establish its theoretical isotopic footprint. The presence of the bromine atom at the C5 position acts as a built-in diagnostic tracer. Bromine exists naturally as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio. This distinct isotopic signature must be preserved and monitored throughout the fragmentation cascade to validate the retention or loss of the halogen [2].

Table 1: Theoretical m/z Values & Isotopic Ratios

Ionization ModeIon SpeciesIsotopeTheoretical m/zRelative Abundance
ESI (-)[M-H]⁻ ‘79Br‘ 203.9408~100%
ESI (-)[M-H]⁻ ‘81Br‘ 205.9388~97.3%
ESI (+)[M+H]⁺ ‘79Br‘ 205.9564~100%
ESI (+)[M+H]⁺ ‘81Br‘ 207.9544~97.3%

Ionization Strategies: The Causality of Polarity Selection

While both positive and negative Electrospray Ionization (ESI) can yield molecular ions, ESI Negative Mode (ESI-) is the strictly preferred polarity for this molecule.

The Causality: In the mass spectra of most carboxylic acid derivatives, the primary gas-phase behavior is governed by the carboxylate group [4]. The C3-carboxylic acid moiety readily deprotonates in a slightly basic or neutral aqueous mobile phase, yielding a highly stable [M-H]⁻ anion. Conversely, while the triazole ring contains basic nitrogens, the strong electron-withdrawing effects of both the C5-bromine and the C3-carboxylic acid severely depress the proton affinity of the ring, making ESI+ less efficient and prone to in-source fragmentation.

Mechanistic Fragmentation Pathways (MS/MS)

Upon isolation of the [M-H]⁻ precursor (m/z 203.9 / 205.9) in the collision cell, the application of targeted Collision Energy (CE) induces a predictable, energy-dependent dissociation cascade [3].

Pathway A: Primary Decarboxylation (Low CE: 10–15 eV)

The lowest energy barrier pathway is the loss of carbon dioxide (-44 Da). The carboxylate anion expels CO₂, transferring the negative charge to the triazole ring to form the 5-bromo-1-methyl-1H-1,2,4-triazolyl anion (m/z 159.9 / 161.9). This fragment retains the 1:1 isotopic doublet, confirming the bromine atom is still intact.

Pathway B: Halogen Expulsion (Moderate CE: 20–25 eV)

As collision energy increases, the C5–Br bond ruptures. Because of the specific topology of this molecule—where the N1-methyl group is directly adjacent to the C5-bromine—two competing pathways emerge:

  • Homolytic Cleavage: Direct loss of a bromine radical (Br•, -79/-81 Da) yields a radical anion at m/z 81.0 .

  • Heterolytic Cleavage (Proton Abstraction): A spatial rearrangement allows the C5-bromine to abstract a proton from the adjacent N1-methyl group, expelling neutral HBr (-80/-82 Da) and yielding a closed-shell anion at m/z 80.0 .

Pathway C: Triazole Ring Rupture (High CE: >35 eV)

At elevated energies, the highly stable 1,2,4-triazole core finally collapses. The molecule undergoes ring fission, expelling neutral molecules such as N₂ (-28 Da) or HCN (-27 Da), resulting in low-mass fragments (e.g., m/z 52.0, 53.0) [1].

MS_Fragmentation Precursor [M-H]⁻ Precursor m/z 203.9 / 205.9 Decarboxylated [M-H - CO₂]⁻ m/z 159.9 / 161.9 Precursor->Decarboxylated -CO₂ (-44 Da) CE: 15 eV Debrominated_Radical [M-H - CO₂ - Br•]⁻• m/z 81.0 Decarboxylated->Debrominated_Radical -Br• (-79/-81 Da) CE: 25 eV Debrominated_Closed [M-H - CO₂ - HBr]⁻ m/z 80.0 Decarboxylated->Debrominated_Closed -HBr (-80/-82 Da) CE: 25 eV Ring_Cleavage Ring Cleavage m/z 52.0 / 53.0 Debrominated_Radical->Ring_Cleavage -N₂ / -HCN CE: 35 eV Debrominated_Closed->Ring_Cleavage -N₂ / -HCN CE: 35 eV

Caption: ESI-MS/MS fragmentation pathway of the brominated triazole derivative.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness of the acquired spectra, the following protocol incorporates a self-validating logic gate. This prevents the erroneous fragmentation of isobaric background contaminants.

Step 1: Sample Preparation & Matrix Control

  • Dilute the analyte to 1 µg/mL in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water.

  • Causality: Avoid the use of acidic modifiers (like Formic Acid) in the negative mode workflow, as they suppress the ionization of the carboxylic acid. Use 2 mM Ammonium Acetate to buffer the pH and promote deprotonation.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Gradient: 5% to 95% Methanol over 5 minutes.

  • Flow Rate: 0.4 mL/min at 40°C.

Step 3: System Suitability & Isotopic Logic Gate (Validation Step)

  • Configure the mass spectrometer acquisition software to require a specific precursor condition before triggering MS/MS.

  • Logic Gate: The quadrupole must detect both m/z 203.9 and 205.9 at a ~1:1 intensity ratio (±5% tolerance) within the same chromatographic peak. If this condition is not met, the acquisition halts, ensuring only the true brominated target is fragmented.

Step 4: Energy-Resolved MS/MS (ER-MS/MS)

  • Isolate the precursor in the quadrupole (Q1) with a narrow isolation window (1.0 Da).

  • Apply a collision energy ramp in the collision cell (q2) from 10 eV to 40 eV using Argon as the collision gas.

  • Detect fragments in the high-resolution analyzer (Orbitrap or TOF) from m/z 50 to 250.

LCMS_Workflow SamplePrep Sample Prep Neutral Buffer (NH₄OAc) Chromatography UHPLC Separation C18 Column, 40°C Gradient Elution SamplePrep->Chromatography LogicGate Isotopic Logic Gate Verify 1:1 Ratio m/z 203.9/205.9 Chromatography->LogicGate Collision ER-MS/MS Argon Gas CE Ramp: 10-40 eV LogicGate->Collision Detection High-Res Detection Orbitrap / TOF m/z 50-250 Collision->Detection

Caption: Step-by-step self-validating LC-MS/MS experimental workflow for triazole analysis.

Quantitative Data Summary

Table 2: Diagnostic MS/MS Fragments (ESI Negative Mode)

Precursor m/zFragment m/zNeutral Loss (Da)Structural AssignmentOptimal CE (eV)
203.9 / 205.9159.9 / 161.944 (CO₂)5-bromo-1-methyl-triazolyl anion10 - 15
159.9 / 161.981.078.9 / 80.9 (Br•)1-methyl-triazolyl radical anion20 - 25
159.9 / 161.980.079.9 / 81.9 (HBr)Triazolyl closed-shell anion20 - 25
80.052.0 / 53.028 (N₂) / 27 (HCN)Ring cleavage products35 - 40

References

  • Varynskyi, B. O., et al. "Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate." Zaporozhye Medical Journal. Available at: [Link]

  • Aslam, M. S. "Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives." Indian Research Journal of Pharmacy and Science. Available at: [Link]

  • Chemistry LibreTexts. "8.10: Spectroscopy of Carboxylic Acid Derivatives." LibreTexts. Available at:[Link]

Protocols & Analytical Methods

Method

Amide bond formation protocols using 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

High-Efficiency Amide Bond Formation Protocols for 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic Acid Introduction & Substrate Profiling The compound 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 1514615-46...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Efficiency Amide Bond Formation Protocols for 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic Acid

Introduction & Substrate Profiling

The compound 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 1514615-46-3)[1][2] is a highly versatile building block in medicinal chemistry, frequently utilized to introduce the triazole-carboxamide pharmacophore into drug candidates. However, its unique structural features present specific challenges during amide bond formation:

  • Electronic Effects: The electron-withdrawing nature of the 1,2,4-triazole ring lowers the pKa of the carboxylic acid. Upon activation, the resulting ester intermediate becomes highly electrophilic, which accelerates coupling but also increases susceptibility to hydrolysis.

  • Chemoselectivity (SNAr Risk): The bromo substituent at the C5 position is an excellent leaving group. If strong nucleophiles (e.g., primary alkyl amines) are used in excess at elevated temperatures, competitive Nucleophilic Aromatic Substitution (SNAr) can occur, leading to undesired amination at the C5 position.

  • Decarboxylation: Heterocyclic-3-carboxylic acids can undergo decarboxylation if activated improperly under harsh basic conditions or excessive heat.

Mechanistic Causality & Reagent Selection

To mitigate the risks of SNAr and decarboxylation, the selection of the coupling reagent and base is critical[3].

  • Propylphosphonic Anhydride (T3P): T3P is the premier choice for this specific substrate[4][5]. It operates under extremely mild conditions (0 °C to 25 °C), completely avoiding the thermal activation required for SNAr at the C5-bromo position. Furthermore, T3P generates water-soluble byproducts, allowing for a simple aqueous workup, which is ideal for isolating polar triazole products without chromatography[6].

  • HATU / DIPEA: For discovery-scale parallel synthesis where reaction kinetics are paramount, HATU provides rapid conversion. However, strict stoichiometric control of the amine and base (DIPEA) is required to prevent competitive displacement of the bromide[3][4].

Quantitative Performance Analysis

The following table summarizes the performance metrics of common coupling reagents when applied specifically to 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Coupling ReagentTypical Yield (%)SNAr Risk (C5-Bromo)Epimerization RiskAtom EconomyByproduct Removal
T3P 85–95%LowLowModerateAqueous Wash
HATU 80–90%ModerateLowLowChromatography
EDC/HOBt 75–85%LowLowModerateAqueous Wash

Experimental Protocols

Protocol A: T3P-Mediated Amidation (Recommended for Scale-Up)

Objective: To synthesize triazole-carboxamides with zero SNAr byproduct formation and high purity via liquid-liquid extraction[5][6].

Materials:

  • 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (1.0 equiv)

  • Amine (1.05 equiv)

  • T3P (50% solution in EtOAc or DCM) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Methodology:

  • Initiation: Suspend the carboxylic acid (1.0 equiv) and the amine (1.05 equiv) in anhydrous DCM (10 vol) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. The mixture should become homogeneous. Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Cooling prevents exothermic spikes during activation, suppressing premature decarboxylation of the triazole core.

  • Activation: Add T3P (50% in EtOAc, 1.5 equiv) dropwise over 15 minutes.

    • Causality: Slow addition controls the concentration of the highly reactive mixed anhydride, ensuring the amine captures the intermediate before any side reactions occur.

  • Propagation: Remove the ice bath and allow the reaction to stir at 20–25 °C for 4–12 hours. Monitor via LC-MS.

  • Self-Validating Workup: Dilute with DCM (10 vol). Wash sequentially with saturated aqueous NaHCO3 (2 × 5 vol) to remove unreacted acid and T3P byproducts, 10% aqueous citric acid (1 × 5 vol) to remove excess amine/pyridine, and brine (1 × 5 vol). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: HATU-Mediated Amidation (Recommended for Discovery Scale)

Objective: Rapid amide bond formation for library synthesis[3].

Materials:

  • 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (1.0 equiv)

  • Amine (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 volumes)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (5 vol) at 0 °C. Add DIPEA (1.5 equiv) and stir for exactly 5 minutes.

    • Causality: Pre-activation forms the highly reactive OAt ester. Limiting this step to 5 minutes prevents degradation of the active ester and minimizes the risk of guanidinylation of the amine by unreacted HATU.

  • Coupling: Add the amine (1.0 equiv) and the remaining DIPEA (1.0 equiv) to the mixture.

  • Completion: Stir at room temperature for 1–2 hours.

  • Workup: Quench with water (15 vol) to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum. Note: If the product is highly polar, extract with EtOAc instead of precipitating.

Reaction Pathway & Decision Tree

G A 5-Bromo-1-methyl-1H-1,2,4-triazole- 3-carboxylic acid B Activation Phase (T3P or HATU) A->B Base (DIPEA/Pyridine) C Active Ester Intermediate (Highly Electrophilic) B->C D Amine Addition (Nucleophilic Attack) C->D E Target Amide (Product) D->E Mild Temp (0-25°C) F Side Reaction Risk: SNAr at C5-Bromo D->F High Temp / Excess Amine

Mechanistic workflow and side-reaction pathways for triazole-3-carboxylic acid amidation.

References

  • Waghmare, A. A., Hindupur, R. M., & Pati, H. N. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry, 4(2), 53-131. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • Organic Synthesis. Acid-Amine Coupling using T3P. Organic-Synthesis.com. URL:[Link]

Sources

Application

Advanced Application Note: 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic Acid in Coordination Chemistry

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Molecule: 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 1514615-46-3)[1][2] Executive Ligand Profiling & Desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Molecule: 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 1514615-46-3)[1][2]

Executive Ligand Profiling & Design Rationale

In the design of Metal-Organic Frameworks (MOFs) and discrete coordination complexes, heterofunctional ligands are critical for achieving structural predictability and functional versatility. 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid represents a highly specialized, asymmetric ligand. It combines hard and borderline donor sites with steric and electronic tuning elements, making it an exceptional building block for advanced materials, including luminescent sensors, gas separation matrices, and drug-delivery vehicles[3][4].

The Causality of Structural Elements

To effectively utilize this ligand, one must understand the thermodynamic and kinetic implications of its four distinct structural domains:

  • C3-Carboxylic Acid (Hard Donor): According to Hard-Soft Acid-Base (HSAB) theory, the carboxylate group acts as a hard Lewis base. Upon deprotonation, it readily forms strong ionic and coordinate covalent bonds with oxophilic metal ions (e.g., Zr⁴⁺, Ln³⁺, Zn²⁺).

  • N2/N4 Triazole Nitrogens (Borderline Donors): The unmethylated nitrogens in the triazole ring possess lone pairs capable of dative bonding with transition metals (e.g., Cu²⁺, Co²⁺, Ag⁺). This allows the ligand to bridge multiple metal centers, facilitating the formation of robust secondary building units (SBUs)[5].

  • N1-Methyl Group (The Steric Director): In unsubstituted triazoles, all three nitrogen atoms can coordinate, often leading to dense, unpredictable, and non-porous 3D networks. The N1-methyl group acts as a steric blocker, intentionally frustrating coordination at this site. This forces the ligand into predictable μ2​ or μ3​ bridging modes, favoring the formation of porous 1D channels or 2D sheets.

  • C5-Bromo Substituent (Halogen Bonding & PSM): The electron-withdrawing triazole ring polarizes the C-Br bond, creating a localized region of positive electrostatic potential (a σ -hole) on the bromine atom. This enables strong, highly directional halogen bonding (Br···N or Br···O interactions), which is instrumental in supramolecular gating and molecular sieving[6]. Furthermore, the C-Br bond serves as an orthogonal reactive handle for Post-Synthetic Modification (PSM) via palladium-catalyzed cross-coupling.

Ligand Coordination Logic & Pathway

The following diagram illustrates the causal relationship between the ligand's functional sites, the choice of metal node, and the resulting material properties.

G cluster_sites Functional Domains & Coordination Roles Ligand 5-bromo-1-methyl-1H-1,2,4- triazole-3-carboxylic acid C3 C3-Carboxylate (Hard Donor) Ligand->C3 Triazole N2/N4 Triazole (Borderline Donor) Ligand->Triazole N1 N1-Methyl (Steric Blocker) Ligand->N1 C5 C5-Bromo (Halogen Bond/PSM) Ligand->C5 HardMetals Oxophilic Metals (Zr⁴⁺, Ln³⁺) C3->HardMetals Ionic/Coordination TransMetals Transition Metals (Zn²⁺, Cu²⁺) Triazole->TransMetals Dative Bonding Topology Predictable 1D/2D Topologies N1->Topology Prevents 3D cross-linking Applications Pore Gating & Post-Synthetic Mod C5->Applications Br···N interactions / Pd-catalysis

Caption: Functional domain mapping of the ligand and its causal impact on coordination topology.

Quantitative Coordination Parameters

When designing syntheses, anticipate the coordination geometries based on the metal selected. The table below summarizes expected crystallographic behaviors based on analogous triazole-carboxylate frameworks[4][5][7].

Metal NodePreferred GeometryLigand Coordination ModeExpected TopologyPrimary Application
Zn(II) Tetrahedral / Octahedral μ2​ -N2,O-bridging2D Sheets / 3D MOFsLuminescence, Gas Separation
Cu(II) Jahn-Teller Distorted OctahedralChelating (N2, C3-COO⁻)Discrete Mononuclear / 1D ChainsMagnetism, Catalysis
Zr(IV) High Coordination (8-12)C3-COO⁻ bridging onlyRobust 3D Frameworks (UiO-type)Drug Delivery, Harsh Catalysis
Ag(I) Linear / Tetrahedral μ2​ -N2,N4 bridging1D Coordination PolymersAntimicrobial Materials

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for critical steps is provided to ensure researchers can adapt the methodology to specific project constraints.

Protocol A: Solvothermal Synthesis of a Zn(II) Coordination Framework

Objective: Synthesize a crystalline 2D/3D framework utilizing the carboxylate and triazole nitrogen donors.

Materials:

  • 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (0.1 mmol, ~20.6 mg)

  • Zn(NO₃)₂·6H₂O (0.1 mmol, ~29.7 mg)

  • N,N-Dimethylformamide (DMF) (4.0 mL)

  • Deionized Water (1.0 mL)

Step-by-Step Methodology:

  • Dissolution: In a 15 mL Teflon-lined stainless-steel autoclave, dissolve the ligand and the zinc salt in the DMF/H₂O mixture. Sonicate for 10 minutes until optically clear.

    • Causality: DMF is selected not just for solubility, but because it undergoes slow thermal hydrolysis at elevated temperatures, releasing dimethylamine. This acts as a slow-release base, gradually deprotonating the carboxylic acid and ensuring the slow nucleation required for high-quality single crystals.

  • Solvothermal Reaction: Seal the autoclave and heat in a programmable oven at 120 °C for 72 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a rate of 2 °C/hour.

    • Causality: Rapid cooling causes kinetic trapping and amorphous precipitation. A slow cooling gradient ensures thermodynamic control, yielding diffraction-quality crystals.

  • Harvesting & Washing: Decant the mother liquor. Wash the resulting colorless crystals with fresh DMF (3 × 5 mL) followed by absolute ethanol (3 × 5 mL).

    • Validation: The ethanol wash replaces the high-boiling DMF within the pores, facilitating easier activation.

  • Activation: Dry the crystals under dynamic vacuum at 80 °C for 12 hours.

Protocol B: Post-Synthetic Modification (PSM) via Suzuki-Miyaura Coupling

Objective: Covalently attach a functional aryl group (e.g., a fluorophore or targeting ligand) to the intact MOF by exploiting the C5-Bromo handle.

Materials:

  • Activated Zn-MOF from Protocol A (50 mg)

  • Phenylboronic acid derivative (e.g., 4-carboxyphenylboronic acid) (0.2 mmol)

  • Pd(PPh₃)₄ catalyst (5 mol%)

  • K₂CO₃ (0.2 mmol)

  • Anhydrous Toluene/Methanol (3:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Suspension: Suspend the activated MOF in the solvent mixture under an inert Argon atmosphere.

    • Causality: The MOF must be fully activated to allow the diffusion of the boronic acid and the Pd catalyst into the pore channels.

  • Reagent Addition: Add the boronic acid derivative, K₂CO₃, and Pd(PPh₃)₄.

  • Reflux & Coupling: Heat the suspension to 85 °C under gentle stirring for 24 hours.

    • Causality: Gentle stirring (or rotation) is critical. Vigorous magnetic stirring will mechanically grind and destroy the MOF crystal lattice.

  • Purification: Cool to room temperature, centrifuge to isolate the modified MOF, and wash extensively with methanol, water, and dichloromethane to remove unreacted reagents and Pd residues.

  • Validation Check: Digest a 2 mg sample of the modified MOF in dilute DCl/DMSO- d6​ and analyze via ¹H NMR. The disappearance of the parent ligand peaks and the appearance of the new biaryl peaks confirms successful PSM without framework degradation.

Troubleshooting & Supramolecular Optimization

  • Issue: Amorphous Powders instead of Crystals.

    • Causality: Deprotonation is occurring too rapidly.

    • Solution: Add a modulator. Introduce 10-50 equivalents of a monocarboxylic acid (e.g., acetic acid or benzoic acid) to the solvothermal mix. The modulator competes with the ligand for metal coordination sites, slowing down framework extension and promoting crystalline order.

  • Issue: Lack of Porosity upon Activation.

    • Causality: The framework is collapsing due to capillary forces during solvent removal, or the C5-Bromo groups are sterically blocking the pores.

    • Solution: Utilize Supercritical CO₂ (scCO₂) drying instead of thermal vacuum activation. The absence of a liquid-gas phase boundary in scCO₂ prevents capillary-induced structural collapse.

References

  • acs.org - Oxygen-Enriched Metal–Organic Frameworks Based on 1-(Trinitromethyl)-1H-1,2,4-Triazole-3-Carboxylic Acid URL:[Link]

  • acs.org - Novel Structural Diversity of Triazolate-Based Coordination Polymers Generated Solvothermally URL:[Link]

  • rsc.org - Introducing halogen-bonded gates into zeolitic frameworks for efficient benzene/cyclohexene/cyclohexane separation URL:[Link]

  • iucr.org - Crystal structure and Hirshfeld-surface analysis of diaquabis(5-methyl-1H-1,2,4-triazole-3-carboxylato)copper(II) URL:[Link]

Sources

Method

Application Note: Strategic Incorporation of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid into PROTAC Linkers for Enhanced Performance

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-op...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opt the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[] These heterobifunctional molecules are comprised of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[] While the choice of ligands dictates the target and the E3 ligase to be hijacked, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2][3] This application note details the strategic incorporation of a novel building block, 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, into PROTAC linkers to enhance their performance.

The 1,2,4-triazole moiety is a "privileged structure" in medicinal chemistry, known for its metabolic stability, hydrogen bonding capacity, and its ability to act as a bioisostere for amide or ester groups.[4] When incorporated into PROTAC linkers, triazoles can impart rigidity, which can be advantageous for optimizing the geometry of the ternary complex and improving pharmacokinetic properties.[5] The specific substitutions on the triazole ring, in this case, a bromo group and a methyl group, offer further opportunities to fine-tune the linker's characteristics.

This document provides a comprehensive guide, including detailed protocols, for the synthesis and evaluation of PROTACs featuring this novel triazole-based linker.

Rationale for Incorporating 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

The selection of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid as a linker component is predicated on several key hypotheses:

  • Enhanced Rigidity and Conformational Control: The planar triazole ring introduces a degree of rigidity into the linker, which can reduce the entropic penalty associated with the formation of the ternary complex.[5] This can lead to improved binding affinity and more potent degradation activity.

  • Modulation of Physicochemical Properties: The bromo and methyl substituents are expected to influence the linker's lipophilicity and polarity. The methyl group can enhance metabolic stability and subtly alter the linker's conformation, while the bromine atom can participate in halogen bonding and increase the molecule's overall lipophilicity. These modifications can impact cell permeability and oral bioavailability.[5][6]

  • Metabolic Stability: The 1,2,4-triazole ring is known for its resistance to metabolic degradation, which can lead to a longer in vivo half-life of the PROTAC.[7]

  • Synthetic Tractability: The carboxylic acid functionality provides a convenient handle for standard amide bond formation, allowing for the straightforward incorporation of this building block into a growing PROTAC molecule.[8]

Physicochemical Properties of the Linker Building Block

A summary of the key physicochemical properties of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 1514615-46-3) is provided in the table below.[9]

PropertyValueSource
Molecular FormulaC₄H₄BrN₃O₂[9]
Molecular Weight206.00 g/mol [9]
Topological Polar Surface Area (TPSA)68.01 Ų[9]
Calculated logP0.2758[9]

Synthetic Protocol: Incorporation of the Triazole Linker via Amide Coupling

This section provides a detailed, step-by-step protocol for the synthesis of a PROTAC incorporating the 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid linker. The synthesis involves the initial preparation of the triazole building block, followed by its coupling to an amine-functionalized E3 ligase ligand, and subsequent reaction with a POI ligand.

Part 1: Synthesis of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

A plausible synthetic route starting from commercially available materials is outlined below. This protocol is based on established methodologies for the synthesis of similar triazole derivatives.[10][11]

Step 1: Synthesis of 3-Amino-1-methyl-1H-1,2,4-triazole

  • To a solution of aminoguanidine hydrochloride (1 eq) in a suitable solvent such as water, add methylhydrazine (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a base (e.g., NaOH) to precipitate the product.

  • Filter, wash with cold water, and dry to obtain 3-amino-1-methyl-1H-1,2,4-triazole.

Step 2: Synthesis of 3-Bromo-1-methyl-1H-1,2,4-triazole

  • Dissolve 3-amino-1-methyl-1H-1,2,4-triazole (1 eq) in 48% aqueous HBr and cool to -10°C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 0°C.

  • After the addition is complete, stir the reaction mixture for 30 minutes.

  • Add a solution of copper(I) bromide (1.2 eq) in 48% HBr.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-bromo-1-methyl-1H-1,2,4-triazole.

Step 3: Carboxylation to 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

  • Dissolve 3-bromo-1-methyl-1H-1,2,4-triazole (1 eq) in anhydrous THF and cool to -78°C under an inert atmosphere.

  • Slowly add n-butyllithium (1.1 eq) and stir for 1 hour at -78°C.

  • Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours.

  • Quench the reaction with water and allow it to warm to room temperature.

  • Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Part 2: Amide Coupling to an E3 Ligase Ligand

This protocol describes the coupling of the synthesized triazole carboxylic acid to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).

Materials:

  • 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq)

  • Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid and the amine-functionalized E3 ligase ligand in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes.

  • Add HATU to the reaction mixture and stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the E3 ligase ligand-linker intermediate.

Part 3: Final PROTAC Synthesis

The final step involves coupling the E3 ligase ligand-linker intermediate with a POI ligand that has a suitable reactive handle (e.g., a hydroxyl or amine group that has been converted to a leaving group or an alkyne for click chemistry). For this example, we will assume a final amide coupling step.

Materials:

  • E3 ligase ligand-linker intermediate (with a terminal amine) (1.0 eq)

  • Carboxylic acid-functionalized POI ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Follow the same procedure as in Part 2, using the E3 ligase ligand-linker intermediate and the carboxylic acid-functionalized POI ligand as the starting materials.

  • Purify the final PROTAC product using preparative HPLC.

PROTAC_Synthesis_Workflow cluster_0 Part 1: Triazole Synthesis cluster_1 Part 2: Linker-Ligand Coupling cluster_2 Part 3: Final PROTAC Assembly A 3-Amino-1-methyl-1H-1,2,4-triazole B 3-Bromo-1-methyl-1H-1,2,4-triazole A->B Sandmeyer Reaction C 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid B->C Carboxylation E E3 Ligase Ligand-Linker Intermediate C->E Amide Coupling (HATU, DIPEA) D Amine-functionalized E3 Ligase Ligand D->E G Final PROTAC E->G Amide Coupling (HATU, DIPEA) F Carboxylic acid-functionalized POI Ligand F->G PROTAC_MOA cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC PolyUb_POI Polyubiquitinated POI POI->PolyUb_POI becomes E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin E3_Ligase->Ub Ub->POI transfers to Proteasome 26S Proteasome PolyUb_POI->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: Mechanism of action for PROTAC-mediated protein degradation.

Conclusion

The strategic incorporation of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid into PROTAC linkers offers a promising avenue for the development of more potent and effective protein degraders. The inherent properties of the triazole ring, combined with the specific substitutions, provide a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of their PROTACs. The detailed synthetic and biological evaluation protocols provided in this application note serve as a comprehensive guide for researchers in this exciting field.

References

  • Robers, M. R., et al. (2015). Direct measure of GPCR-ligand binding in living cells using a novel BRET-based binding assay. Nature Communications, 6, 10091. [Link]

  • Kansy, M., et al. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007-1010. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Towbin, H., et al. (1979). Electrophoretic transfer of proteins from polyacrylamide gels to nitrocellulose sheets: procedure and some applications. Proceedings of the National Academy of Sciences, 76(9), 4350-4354. [Link]

  • Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurements of drug binding and residence time in living cells. Cell Chemical Biology, 25(2), 257-264.e6. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Frontiers. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]

  • 2BScientific. (n.d.). Ten Tips for Successful Westerns. [Link]

  • Bansal, Y., & Silakari, O. (2014). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry, 86, 15-33. [Link]

  • Popgeorgiev, N., et al. (2023). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry, 66(5), 3236-3252. [Link]

  • MDPI. (2025). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. [Link]

  • PubMed. (2020). New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Chemical Substance Information. (n.d.). 5-BROMO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Popgeorgiev, N., et al. (2023). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry, 66(5), 3236-3252. [Link]

  • Chen, Z., et al. (2020). Ynamide Coupling Reagent for the Chemical Cross-Linking of Proteins in Live Cells. Journal of the American Chemical Society, 142(37), 15699-15704. [Link]

  • Chauhan, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • Gharbi, Y., & Mercado, R. (2024). A Comprehensive Review of Emerging Approaches in Machine Learning for De Novo PROTAC Design. arXiv preprint arXiv:2406.16439. [Link]

  • Gestwicki, J. E., et al. (2022). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 1514...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 1514615-46-3)[1]. Our goal is to move beyond simple protocols and equip you with the scientific rationale to troubleshoot and optimize your purification strategy effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of the target compound.

Q1: What are the most likely impurities in my crude sample of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid?

A1: Impurities typically arise from the synthetic route. Based on common synthetic pathways for triazoles, you should anticipate the following:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like aminoguanidine or acylated thiosemicarbazides.[2][3]

  • Reaction Intermediates: Incomplete cyclization or hydrolysis can leave intermediates in the crude product. For instance, a common route involves the hydrolysis of the corresponding ethyl or methyl ester; incomplete hydrolysis would leave the ester as an impurity.[4][5]

  • Side-Products:

    • Debrominated Species: The bromo-group can be labile under certain conditions, leading to the formation of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

    • Positional Isomers: Isomeric impurities are a known challenge in the synthesis of substituted triazoles and related heterocycles.[6]

  • Residual Reagents & Solvents: Inorganic salts from pH adjustments (e.g., NaCl, Na₂SO₄) and residual solvents from work-up (e.g., ethyl acetate, ethanol, dichloromethane) are common.[4][7]

Q2: My initial analysis (TLC/LC-MS) shows multiple spots or peaks. Where do I begin?

A2: The first step is to characterize the impurities. Run a co-spot on your TLC plate with the available starting materials. Use LC-MS to get the mass of the impurity peaks, which can help identify them as debrominated products (Mass - Br + H) or unreacted starting materials. This initial characterization will guide your choice of purification method, as outlined in our workflow diagram below.

Q3: My product has isolated as a persistent oil or a gummy solid and refuses to crystallize. What are my options?

A3: This is a classic sign of persistent impurities (often residual solvent or a sticky side-product) preventing lattice formation. First, try co-evaporation with a solvent like toluene or dichloromethane under reduced pressure to azeotropically remove residual solvents. If it remains an oil, consider purifying it via column chromatography to remove the problematic impurities. The purified fractions can then be subjected to recrystallization screening.

Q4: How can I specifically remove acidic or basic impurities from my carboxylic acid product?

A4: Acid-base extraction is the most effective method. Since your target compound is a carboxylic acid, it is acidic. To remove neutral or basic impurities, dissolve your crude product in an organic solvent (like ethyl acetate) and wash with an acidic aqueous solution (e.g., 1N HCl). To remove other acidic impurities, a more nuanced pH adjustment or chromatography is needed. To isolate your product, you can extract it into a basic aqueous layer (e.g., 1M NaHCO₃), discard the organic layer containing neutral impurities, and then re-acidify the aqueous layer to precipitate your pure product.

Section 2: Troubleshooting Guide & In-Depth Solutions

Problem 1: Low Purity (<90%) After Initial Aqueous Work-up
  • Underlying Cause: The primary issue is often inefficient separation during liquid-liquid extraction, typically due to incorrect pH control. 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is an acid; its solubility is highly dependent on the pH of the aqueous phase. It will be soluble in a basic aqueous solution (as the carboxylate salt) and insoluble in an acidic aqueous solution (as the neutral carboxylic acid).

  • Troubleshooting Strategy: Optimized Acid-Base Extraction

    • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Basification & Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃), a weak base. This is preferable to strong bases like NaOH, which can potentially hydrolyze other functional groups or promote side reactions. The carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

    • Separation: Separate the two layers. Retain the aqueous layer. It is good practice to re-extract the organic layer with fresh NaHCO₃ solution to ensure complete recovery.

    • Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 2N HCl, while stirring until the pH is approximately 2-3.[4] Your target compound will precipitate as a solid.

    • Isolation: Collect the solid by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and dry it under vacuum.

Problem 2: Recrystallization Fails to Improve Purity Significantly
  • Underlying Cause: This can be due to several factors:

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures or be completely insoluble.

    • Co-crystallization: An impurity with a very similar structure (e.g., the debrominated analog) can crystallize along with the product.

    • Oiling Out: The compound may be melting in the hot solvent instead of dissolving, or precipitating as a liquid upon cooling. This happens if the boiling point of the solvent is higher than the melting point of the solute.

  • Troubleshooting Strategy: Systematic Recrystallization

    • Solvent Screening: Test a range of solvents with varying polarities. See the table below for suggestions. Place a few milligrams of your crude product in a test tube, add a small amount of solvent, and observe solubility at room temperature and upon heating. A good candidate will show poor solubility at room temperature and high solubility upon heating.

    • Employ a Two-Solvent System: If no single solvent is ideal, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.

    • Hot Filtration: If insoluble impurities are present, perform a hot filtration after dissolving the compound in the hot solvent to remove them before the cooling and crystallization step.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent System Polarity Boiling Point (°C) Rationale & Use Case
Water High 100 The carboxylic acid group may provide sufficient solubility in hot water. Excellent for removing non-polar impurities.
Ethanol/Water Medium-High Variable A common and effective mixed-solvent system. Allows for fine-tuning of polarity.
Ethyl Acetate Medium 77 Good for moderately polar compounds. Often used in the initial work-up.[4][7]
Acetonitrile Medium 82 Can be effective for nitrogen-containing heterocycles.[4]

| Toluene | Low | 111 | Useful as the "poor" solvent in a binary system or for removing highly polar impurities. |

Section 3: Detailed Experimental Protocols

Protocol 1: High-Purity Purification by Column Chromatography

This method is recommended when recrystallization fails or when impurities are structurally very similar to the product.

  • Scientific Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. By adding a small amount of acid to the mobile phase, we can suppress the deprotonation of our carboxylic acid product, minimizing tailing and leading to sharper peaks and better separation.

  • Step-by-Step Methodology:

    • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a glass column.

    • Sample Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like methanol), add silica gel, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

    • Elution (Mobile Phase): Begin eluting with a non-polar solvent system (e.g., 100% Dichloromethane). Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 5% Methanol in Dichloromethane. Crucially, add 0.5% acetic acid to the entire mobile phase mixture. This suppresses ionization of the carboxylic acid on the silica surface. A similar system of dichloromethane/methanol is noted for purifying the methyl ester analog.[5]

    • Monitoring: Monitor the elution process using TLC, staining with a suitable visualizing agent (e.g., potassium permanganate or UV light).

    • Collection & Isolation: Collect the fractions containing the pure product. Combine them and remove the solvent under reduced pressure to yield the purified 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Section 4: Visual Workflow

The following decision tree provides a logical pathway for selecting the appropriate purification strategy based on initial analytical data.

Purification_Workflow start Crude Product Analysis (TLC, LC-MS, NMR) check_purity Initial Purity Assessment start->check_purity high_purity Purity > 95% check_purity->high_purity High med_purity Purity 80-95% check_purity->med_purity Medium low_purity Purity < 80% check_purity->low_purity Low recrystallize Action: Direct Recrystallization (See Table 1 for solvents) high_purity->recrystallize impurity_type_med Impurities are baseline or starting materials? med_purity->impurity_type_med impurity_type_low Major non-polar or basic impurities present? low_purity->impurity_type_low acid_base Action: Acid-Base Extraction Followed by Recrystallization impurity_type_med->acid_base Yes chromatography Action: Column Chromatography (DCM/MeOH + 0.5% AcOH) impurity_type_med->chromatography No (close spots) impurity_type_low->acid_base Yes impurity_type_low->chromatography No (complex mixture) final_product Pure Product (>99%) recrystallize->final_product acid_base->final_product chromatography->final_product

Caption: Decision Tree for Purification Strategy.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. (2025, November 16). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

  • MDPI. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 1H-1,2,4-triazole-3-methyl formate.
  • PMC. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]

Sources

Optimization

Technical Guide: Troubleshooting HPLC Peak Tailing for 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

This technical support guide provides a comprehensive framework for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid. Designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides a comprehensive framework for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid. Designed for researchers and drug development professionals, this document moves from fundamental principles to advanced troubleshooting protocols, explaining the causality behind each experimental choice to ensure robust and reproducible results.

Section 1: Understanding the Core Problem

Q1: What are the key chemical properties of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid that influence its chromatographic behavior?

To effectively troubleshoot, we must first understand the analyte. 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (MW: 206.00 g/mol ) is a moderately polar heterocyclic compound.[1] Its structure presents two key features that are critical in the context of reversed-phase HPLC:

  • An Acidic Carboxylic Acid Group (-COOH): This is the primary acidic functional group. Like most aromatic carboxylic acids, its pKa is estimated to be in the 3.5-4.5 range. At a mobile phase pH above this pKa, the group will be deprotonated (-COO⁻), making the molecule ionized and highly polar.

  • A Basic Triazole Ring: The nitrogen atoms in the 1,2,4-triazole ring can act as weak bases, accepting a proton at a low pH.

This dual nature means the analyte's overall charge and polarity are highly dependent on the mobile phase pH, which is a critical lever for controlling its retention and peak shape.[2][3]

Q2: I'm observing significant peak tailing. What is the underlying chemical cause?

Peak tailing is most often the result of more than one retention mechanism occurring simultaneously during the separation.[4] For an analyte like this, the primary cause is almost always unwanted secondary interactions between the molecule and the stationary phase.

Specifically, the issue arises from interactions with residual silanol groups (Si-OH) on the surface of silica-based HPLC columns (e.g., C18).[5][6] These silanols, particularly the more acidic "free" silanols, can become deprotonated (Si-O⁻) at mobile phase pH values above ~3.5-4.[7] These negatively charged sites can then interact strongly with the polar parts of your analyte—the carboxylic acid and the triazole nitrogens—through hydrogen bonding or ionic interactions.[8] This secondary retention mechanism holds some analyte molecules back for longer than others, causing them to elute slowly from the column and create an asymmetric, tailing peak.

cluster_Analyte Analyte Molecule cluster_StationaryPhase Silica Stationary Phase (pH > 4) Analyte 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid Carboxylic Acid Group (-COOH) Triazole Ring (N atoms) Silanol Ionized Silanol Group Si-O⁻ Analyte:f0->Silanol:f0  Strong Secondary Interaction (Ionic / H-Bonding) = PEAK TAILING C18 C18 Alkyl Chain Hydrophobic Retention Analyte->C18  Primary Retention (Hydrophobic) = SYMMETRICAL PEAK

Figure 1. Cause of peak tailing via secondary interactions.

Section 2: A Systematic Troubleshooting Workflow

Resolving peak tailing requires a logical, step-by-step approach. The following workflow addresses the most common causes, from easiest to implement to more involved solutions.

G start Peak Tailing Observed (Tailing Factor > 1.2) ph_check Q1: Is Mobile Phase pH Optimized? start->ph_check ph_yes pH is ≥ 2 units below pKa (e.g., pH 2.5) ph_check->ph_yes Yes ph_no Adjust Mobile Phase pH (Protocol 1) ph_check->ph_no No / Unsure column_check Q2: Is the Column Chemistry Appropriate? ph_yes->column_check ph_no->column_check column_yes Using modern, end-capped, high-purity silica column column_check->column_yes Yes column_no Switch to an End-Capped or Base-Deactivated Column column_check->column_no No / Using older column additive_check Q3: Can Mobile Phase Additives Help? column_yes->additive_check column_no->additive_check additive_yes Additives already optimized additive_check->additive_yes Yes additive_no Increase Buffer Strength or Consider Chelators (Protocol 2) additive_check->additive_no No / Unsure system_check Q4: Are There Physical or System-Level Issues? additive_yes->system_check additive_no->system_check system_no Check for Overload, Solvent Mismatch, or Dead Volume system_check->system_no Possible end_node Peak Shape Improved system_check->end_node No, System is OK system_no->end_node

Figure 2. Systematic workflow for troubleshooting peak tailing.
Q1: Is my mobile phase pH optimized?

Short Answer: Most likely not. The single most effective way to reduce peak tailing for this acidic compound is to lower the mobile phase pH.

The Causality: By lowering the pH to at least 1.5-2 units below the analyte's pKa, you achieve two critical goals.[9][10] First, you ensure the carboxylic acid group is fully protonated (-COOH), making it less polar and more suitable for reversed-phase retention.[3] Second, and more importantly, a low pH (e.g., pH 2.5-3.0) fully protonates the residual silanol groups (Si-OH), neutralizing their negative charge and eliminating the root cause of the secondary ionic interactions.[11][12][13]

Experimental Protocol 1: Mobile Phase pH Optimization

  • Baseline: Prepare your standard mobile phase (e.g., Acetonitrile:Water) and inject the analyte to record the initial tailing factor.

  • pH Adjustment: Prepare the aqueous portion of your mobile phase with an acidic additive. A concentration of 0.1% (v/v) formic acid is an excellent starting point as it is volatile and MS-friendly.[11] This will typically bring the aqueous phase pH to ~2.7.

  • Equilibration: Flush the column with at least 10-15 column volumes of the new, low-pH mobile phase to ensure the stationary phase surface is fully equilibrated.

  • Analysis: Re-inject the analyte. A significant improvement in peak symmetry should be observed.

  • Further Optimization (if needed): If tailing persists, consider using 0.1% trifluoroacetic acid (TFA), which is a stronger acid and can be more effective at suppressing silanol interactions, though it may cause ion suppression in LC-MS.[9]

Q2: Is my column chemistry appropriate?

Short Answer: Not all C18 columns are created equal. Using a modern, high-purity, end-capped column is critical.

The Causality: Older HPLC columns (often called Type A silica) have a higher concentration of metal impurities and acidic silanol groups, making them prone to causing peak tailing for polar and basic compounds.[4][14] Modern columns (Type B silica) use a higher purity silica and undergo a process called end-capping . During end-capping, the column manufacturer treats the silica with a small silylating agent (like trimethylsilyl chloride) to chemically bond with and block many of the accessible residual silanol groups.[8][11] This "deactivates" the surface, significantly reducing the sites available for secondary interactions.[6]

Column TypeResidual Silanol ActivityPerformance with Polar/Ionic AnalytesRecommendation
Legacy / Type A Silica HighPoor (Significant Tailing)Not Recommended
High-Purity / Type B Silica ModerateFair to GoodAcceptable
End-Capped / Base-Deactivated Low to Very LowExcellent (Minimal Tailing)Highly Recommended
Hybrid Silica (e.g., BEH, CSH) Very LowExcellent (Often best peak shape & pH stability)Highly Recommended

Recommendation: If you are using an older or non-end-capped column and pH adjustment alone is insufficient, switching to a modern, fully end-capped or hybrid-particle column is the most reliable solution for achieving symmetric peaks.[14][15]

Q3: Could mobile phase additives help further?

Short Answer: Yes, particularly by using a buffer to increase ionic strength or, in specific cases, a chelator.

The Causality:

  • Buffers: While an acid like formic acid controls pH, a true buffer (e.g., phosphate or formate) resists pH changes and increases the ionic strength of the mobile phase.[12] A higher ionic strength can help "shield" the charged silanol sites on the stationary phase, further masking them from interacting with the analyte.[11][13] Increasing buffer concentration from 10 mM to 25-50 mM can sometimes sharpen peaks, but be mindful of buffer solubility in high organic percentages.[11]

  • Metal Chelators: Trace metal contaminants (e.g., iron, aluminum) can exist in the silica matrix, HPLC system (frits, tubing), or even the sample itself.[5][14] These metals can create highly active sites that chelate with compounds like yours, which have multiple electron-donating groups (carboxylates, nitrogens). This chelation acts as another secondary retention mechanism. Adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase can bind these metals and deactivate these sites.[16]

Experimental Protocol 2: Evaluating Mobile Phase Additives

  • Establish Low-pH Baseline: Use the optimized low-pH method from Protocol 1 as your starting point.

  • Introduce Buffer: Replace the 0.1% formic acid in water with a 20 mM potassium phosphate or ammonium formate buffer, adjusted to the same pH (e.g., pH 2.7).

  • Equilibrate and Analyze: Flush the system thoroughly and inject the sample. Compare the tailing factor to the formic acid-only mobile phase.

  • Test for Metal Contamination (if needed): If tailing persists and you suspect metal interaction, add ~10-20 mg of EDTA directly to 1 L of your aqueous mobile phase. Equilibrate and re-analyze. A sudden improvement in peak shape strongly suggests metal chelation was a contributing factor.

Q4: Are there physical or other system-level issues at play?

Short Answer: Yes, if chemical solutions have failed, the problem may be physical.

The Causality: Not all peak shape problems are chemical. Several physical factors can cause peak distortion that mimics or exacerbates tailing:

  • Extra-Column Volume: Excessive volume between the injector and detector, often from using tubing with a wide internal diameter or poorly made connections, causes the analyte band to spread out, leading to broader, tailing peaks.[5][17]

  • Column Contamination/Void: Over time, strongly retained impurities from samples can build up at the head of the column, creating active sites and distorting the flow path. A physical shock or pressure cycling can also cause the packed bed to settle, creating a void at the inlet.[8]

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to a classic "shark-fin" or tailing peak shape.[5]

  • Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile) can cause the peak to be distorted and tail.[5]

Troubleshooting Tip: To distinguish between a chemical interaction and a physical problem, inject a neutral, non-polar compound (e.g., toluene, naphthalene). If the neutral compound produces a symmetric peak while your analyte tails, the problem is chemical (i.e., silanol interactions).[15] If the neutral compound also tails, the problem is likely physical (e.g., a column void or extra-column volume).[15]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is considered an acceptable USP Tailing Factor (Tf)?

    • A: For most applications, a tailing factor of Tf ≤ 1.5 is acceptable. For high-precision quantitative analysis, a value as close to 1.0 as possible is ideal, with an upper limit often set at 1.2. A value greater than 2.0 indicates a significant problem that needs to be addressed.[13]

  • Q: I've lowered the pH to 2.5 with an end-capped column, but I still see some tailing. What's the next step?

    • A: This is the point to systematically investigate the next level of causes. First, try increasing the buffer concentration (Protocol 2). Second, perform the neutral compound injection test to rule out a physical issue with the column or system. Finally, consider the possibility of metal chelation and try adding EDTA.

  • Q: Can using a gradient elution method help improve the peak shape?

    • A: Yes, gradient elution can often lead to sharper peaks. As the percentage of organic solvent increases during the gradient, the analyte is pushed through the column more quickly. This can sometimes "outrun" the slower secondary interactions, resulting in less time for tailing to develop. It is a useful tool but does not fix the underlying chemical incompatibility.

  • Q: My analyte is a base. Do these same principles apply?

    • A: The principles are the same, but the pH strategy is reversed. For a basic analyte, you would want to increase the mobile phase pH to be ~2 units above its pKa. This deprotonates the analyte, making it neutral and more hydrophobic. However, this requires columns that are stable at high pH (pH > 8), as standard silica can dissolve.[17][18] For your specific compound, which is acidic, low pH is the correct approach.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Element. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • LCGC. (n.d.). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • LCGC International. (n.d.). Should an Additive be Added to your HPLC Eluent?[Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • ChromaNik Technologies Inc. (n.d.). RP C18 column with feature of a silanol group. [Link]

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Tailing Peaks. [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link]

  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

Here is the technical support center for Optimizing the solubility of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid for biological assays. Welcome to the technical support guide for 5-bromo-1-methyl-1H-1,2,4-triaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for Optimizing the solubility of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid for biological assays.

Welcome to the technical support guide for 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in biological assays. As Senior Application Scientists, we have designed this guide to explain the chemical principles governing solubility and to provide robust, field-proven protocols to ensure reproducible results.

Section 1: Understanding the Fundamentals - FAQs

This section addresses the core chemical properties of the compound that are critical for troubleshooting solubility.

Q1: What are the key chemical features of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid that influence its solubility?

Answer: The solubility behavior of this molecule is dominated by two key functional groups:

  • The Carboxylic Acid (-COOH): This is an acidic group. In its protonated form (at low pH), the molecule is neutral and exhibits poor aqueous solubility. When deprotonated to its carboxylate salt form (-COO⁻) at higher pH, it becomes an ion and is significantly more soluble in water.[1][2]

  • The 1,2,4-Triazole Ring: This heterocyclic ring contains nitrogen atoms that can act as weak bases. However, the carboxylic acid is the primary driver of pH-dependent solubility in the context of typical biological buffers.

The interplay between the hydrophobic bromo-triazole core and the ionizable carboxylic acid group makes pH the most critical parameter for controlling its aqueous solubility.

Q2: Why is pH the most critical factor for the aqueous solubility of this compound?

Answer: The solubility of a weak acid is fundamentally linked to its acid dissociation constant (pKa) and the pH of the solvent.[3][4][5] The relationship is described by the Henderson-Hasselbalch equation.

  • When pH < pKa: The carboxylic acid group is mostly in its protonated, neutral (-COOH) form. This form is less polar and has low solubility in water.

  • When pH > pKa: The group is predominantly in its deprotonated, anionic (-COO⁻) form. This charged species is much more polar and readily interacts with water molecules, leading to a dramatic increase in solubility.[1]

For optimal solubility, the pH of the final assay buffer should be at least 1.5 to 2 units higher than the pKa of the carboxylic acid group. While the exact pKa for this specific molecule is not widely published, similar aromatic carboxylic acids typically have a pKa in the range of 3-5. Therefore, standard biological buffers at pH ~7.4 are generally sufficient to ensure the compound is in its soluble, deprotonated state.

Q3: What is the role of Dimethyl Sulfoxide (DMSO) in solubilizing this compound for biological assays?

Answer: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those that are poorly soluble in water.[6][7] Its role is to serve as the solvent for a highly concentrated primary stock solution .

It is a common misconception that DMSO is used to improve the final aqueous solubility in the assay plate. Instead, it acts as a vehicle to accurately and conveniently deliver a small, precise amount of the compound into the aqueous assay buffer. The final concentration of DMSO in the assay should be kept to a minimum (typically <0.5% v/v ) because it can have independent biological effects or be toxic to cells at higher concentrations.[6][8][9]

Section 2: Practical Protocols & Troubleshooting

This section provides step-by-step methodologies and solutions to common problems.

Part A: Preparing the Primary Stock Solution

A reliable, high-concentration stock solution is the foundation of any successful assay.

Q4: What is the recommended procedure for preparing a high-concentration stock solution?

Answer: Follow this protocol to prepare an accurate and stable primary stock solution.

  • Weighing: Accurately weigh the desired amount of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (Molecular Weight: 220.02 g/mol ) using a calibrated analytical balance.[10] For example, weigh 2.20 mg of the compound.

  • Dissolution: Add the solid compound to a sterile glass vial with a Teflon-lined screw cap to prevent solvent evaporation over time.[11] Add the calculated volume of 100% anhydrous DMSO to achieve the target concentration. (For 2.20 mg to make a 20 mM stock, add 500 µL of DMSO).

  • Solubilization: Vortex the vial vigorously for 1-2 minutes. If the solid does not fully dissolve, gentle warming in a 30-37°C water bath or brief sonication can be applied. Visually inspect against a light source to ensure no solid particulates remain.

  • Storage: Store the stock solution at -20°C. Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound or lead to solvent absorption from the atmosphere.

Troubleshooting the Primary Stock
  • Problem: The compound won't dissolve in DMSO even after vortexing.

    • Solution: Ensure your DMSO is anhydrous. Water contamination can significantly reduce its solvating power for some organic compounds. Gentle warming (up to 40°C) or sonication for 5-10 minutes can help overcome the crystal lattice energy of the solid.

Part B: Preparing Working Solutions and Final Assay Concentrations

Precipitation during dilution is the most common failure point. This workflow is designed to prevent it.

G start Start: Prepare Final Assay Dilution stock Primary Stock (e.g., 20 mM in 100% DMSO) start->stock intermediate Prepare Intermediate Dilution in 100% DMSO (e.g., 2 mM) stock->intermediate  1:10 Dilution final_dilution Add to Final Assay Buffer (e.g., 10 µL into 990 µL for 20 µM final) intermediate->final_dilution  1:100 Dilution (Pipette directly into buffer while vortexing) result Result: Soluble Compound at Target Concentration (Final DMSO = 1%) final_dilution->result

Caption: Workflow for preparing final assay dilutions.

Q5: How do I dilute the DMSO stock into my aqueous assay buffer without precipitation?

Answer: Direct dilution of a highly concentrated stock (e.g., 20 mM) into an aqueous buffer is a recipe for precipitation due to sudden supersaturation. The key is to perform serial dilutions.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock by diluting your primary stock in 100% DMSO. For example, dilute your 20 mM primary stock 1:10 to get a 2 mM intermediate stock. This reduces the concentration jump in the final step.

  • Final Dilution: Add the DMSO stock (either primary or intermediate) to the final assay buffer, never the other way around. For best results, add the small volume of DMSO stock into the larger volume of aqueous buffer while the buffer is being gently vortexed or mixed. This rapid dispersion is critical.

  • Calculate Final DMSO: Always calculate and report the final DMSO concentration in your assay. For example, adding 10 µL of a DMSO stock to 990 µL of buffer results in a final DMSO concentration of 1%.

Troubleshooting Dilutions
Q6: My assay buffer is at pH 7.4, but the compound still precipitates. What's wrong?

Answer: This is a classic "kinetic" versus "thermodynamic" solubility issue. Even if the compound is thermodynamically stable in its dissolved state at pH 7.4, improper mixing can cause it to crash out.

  • Check Final Concentration: Is your final desired concentration too high? Every compound has a maximum aqueous solubility limit, even at optimal pH. Try a lower final concentration.

  • Improve Mixing: When performing the final dilution step, ensure the buffer is being actively mixed. Pipetting the DMSO stock into a static tube of buffer creates a localized area of high concentration, causing precipitation before the compound can disperse and ionize.

  • Buffer Capacity: Ensure your buffer has sufficient capacity to handle the addition of an acidic compound without a significant drop in local pH. Standard buffers like PBS or HEPES at 10-50 mM concentrations are usually adequate.

Q7: What is the maximum final DMSO concentration I should use in my assay?

Answer: There is no universal answer, as it is highly dependent on the biological system (e.g., cell line, enzyme).

DMSO Concentration (v/v)General Applicability & Considerations
≤ 0.1% Considered safe for nearly all cellular and biochemical assays. The preferred target for sensitive cell lines.
0.1% - 0.5% Generally well-tolerated in most assays. This is a very common working range. A vehicle control is mandatory.
0.5% - 1.0% May begin to show effects on cell viability, growth, or enzyme kinetics.[6][12] Requires careful validation with a DMSO dose-response curve to ensure the vehicle is not affecting the assay readout.
> 1.0% Not recommended for most cell-based assays due to a high likelihood of cytotoxicity or other artifacts.[9] May be acceptable for some robust biochemical assays, but requires extensive validation.

Crucial Step: Always run a "vehicle control" containing the same final concentration of DMSO as your test samples to ensure that the solvent itself is not responsible for any observed biological effects.[8]

Section 3: Advanced Solubility Strategy

If standard DMSO-based protocols fail, an alternative approach using a basic aqueous stock can be attempted.

Q8: My compound is still not soluble enough. What other options do I have?

Answer: For particularly challenging situations, you can prepare a moderately concentrated stock solution directly in a basic aqueous buffer. This forces the carboxylic acid into its highly soluble salt form from the start.

  • Weigh Compound: Weigh the required amount of the compound.

  • Initial Suspension: Add a small volume of high-purity water to suspend the solid.

  • Add Base: Add a dilute solution of NaOH (e.g., 0.1 N) or NH₄OH dropwise while stirring until the solid completely dissolves. Use the minimum amount of base necessary.

  • pH Adjustment & QS: Adjust the pH of the stock solution to a suitable level (e.g., 7.5-8.0) using dilute HCl or NaOH. Bring the solution to the final desired volume with your assay buffer.

  • Storage: Aqueous stocks are generally less stable than DMSO stocks and may be more prone to microbial growth.[13] It is recommended to filter-sterilize this stock and store it at 4°C for short-term use or in frozen aliquots for long-term storage.

Caution: This method is not suitable for compounds that are unstable at basic pH. Always check compound stability as part of your experimental validation.

G cluster_0 Troubleshooting Workflow start Precipitation Observed in Assay Buffer check_dmso Is final DMSO conc. > 1%? start->check_dmso check_conc Is final compound conc. > 50 µM? check_dmso->check_conc No sol_dmso Action: Decrease DMSO conc. by using a more concentrated primary stock. check_dmso->sol_dmso Yes check_mix Was dilution performed with active mixing? check_conc->check_mix No sol_conc Action: Lower final test concentration. Determine max solubility (S_max). check_conc->sol_conc Yes sol_mix Action: Re-make dilution. Add DMSO stock to buffer while vortexing. check_mix->sol_mix No sol_advanced Consider Advanced Strategy: Prepare basic aqueous stock (Protocol 3). check_mix->sol_advanced Yes (and still precipitates)

Caption: Decision tree for troubleshooting compound precipitation.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. PubMed. [Link]

  • Effect of system pH on partition coefficient (K) of carboxylic acids... ResearchGate. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • Stock Solutions. Cold Spring Harbor Laboratory Press. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects... ACS Publications. [Link]

  • Preparation of Stock Solutions. Enfanos. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

Welcome to the Advanced Technical Support Center for 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 1514615-46-3). This guide is designed for medicinal chemists and drug development professionals encountering...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 1514615-46-3). This guide is designed for medicinal chemists and drug development professionals encountering sluggish reactivity, poor yields, or reaction failures when utilizing this bifunctional building block.

Below, we dissect the mechanistic causality behind these issues and provide field-proven, self-validating protocols to overcome them.

Molecular Profiling & Reactivity Bottlenecks

1,2,4-Triazoles are highly privileged scaffolds in pharmacology, but their unique electronic distribution often complicates late-stage functionalization[1]. This specific molecule presents a dual-challenge: a sterically hindered C5-bromine intended for cross-coupling, and a C3-carboxylic acid intended for amidation.

Reactivity SM 5-Bromo-1-methyl-1H- 1,2,4-triazole-3-carboxylic acid C5 C5-Bromine (Steric Hindrance from N1-Me) SM->C5 C3 C3-Carboxylic Acid (Deprotonation Risk) SM->C3 C5_effect High Activation Energy for Pd(0) Oxidative Addition C5->C5_effect C3_effect Carboxylate Anion Donates Electron Density C3->C3_effect C3_effect->C5_effect Deactivates C-Br bond

Fig 1. Electronic and steric factors hindering the reactivity of the triazole core.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura cross-coupling failing at the C5-Bromine?

The Causality: Direct Suzuki coupling on the free carboxylic acid typically results in >90% recovery of starting material or catalyst degradation. This is driven by two factors:

  • Electronic Deactivation: The basic conditions required for Suzuki coupling (e.g., K2​CO3​ , Cs2​CO3​ ) immediately deprotonate the C3-carboxylic acid. The resulting carboxylate anion strongly donates electron density into the triazole π -system. Palladium(0) oxidative addition requires an electron-deficient carbon-halogen bond; the electron-rich carboxylate-triazole drastically raises the activation energy for this insertion[2].

  • Steric Hindrance: The N1-methyl group is adjacent to the C5-bromine, creating a steric shield that prevents the bulky Pd-ligand complex from adopting the necessary geometry for oxidative addition and subsequent reductive elimination.

The Solution: You must mask the electronic influence of the carboxylic acid by converting it to an ester prior to cross-coupling, and utilize a ligand with a large cone angle (e.g., dppf or Buchwald ligands) under microwave irradiation.

Protocol Step1 1. Esterification (MeOH, H2SO4, Reflux) Step2 2. Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid, MW 110°C) Step1->Step2 Step3 3. Saponification (LiOH, THF/H2O, RT) Step2->Step3 Fail Direct Coupling (Catalyst Poisoning / No Rxn) Start Free Acid Starting Material Start->Step1 Protection Strategy Start->Fail Basic Conditions

Fig 2. Recommended protection-coupling-deprotection workflow for Suzuki reactions.

Self-Validating Protocol: Esterification & Suzuki Coupling
  • Esterification: Suspend 1.0 eq of the starting acid in anhydrous Methanol (0.2 M). Add 0.1 eq of concentrated H2​SO4​ . Reflux for 12 hours.

    • Validation Checkpoint: The initial cloudy suspension will become a completely clear solution once the methyl ester is formed. Confirm by LC-MS (shift to M+14).

  • Cross-Coupling: In a microwave vial, combine the methyl ester (1.0 eq), aryl boronic acid (1.5 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.5 eq) in 1,4-Dioxane/Water (4:1, 0.1 M).

  • Irradiation: Heat in a microwave reactor at 110 °C for 45 minutes.

    • Validation Checkpoint: The reaction mixture should turn from dark red/orange to black (precipitation of Pd black), indicating completion of the catalytic cycle.

  • Saponification: Isolate the coupled ester, dissolve in THF/ H2​O (1:1), and stir with LiOH (3.0 eq) at room temperature for 2 hours to yield the functionalized acid.

Q2: Why am I getting low yields during amide bond formation at the C3 position?

The Causality: 1,2,4-Triazole-3-carboxylic acids are highly polar and often exhibit zwitterionic character, leading to extreme insolubility in standard coupling solvents like DCM or THF. Furthermore, the electron-withdrawing nature of the triazole ring (when not deprotonated) makes the intermediate active ester (e.g., OAt or OBt ester) prone to premature hydrolysis if the amine is sterically hindered or poorly nucleophilic.

The Solution: Switch to a highly polar aprotic solvent (DMF or DMAc) and utilize HATU, which is proven to be superior for triazole-carboxylic acid amidations[3]. Crucially, you must perform a pre-activation step before introducing the amine.

Quantitative Comparison of Coupling Conditions
Coupling SystemBaseSolventTempPre-activationTypical Yield
HATU DIPEA (3.0 eq) DMF RT 15 mins 75 - 85%
EDC·HCl / HOBtNMM (3.0 eq)DCM/DMFRTNone35 - 50%
SOCl2​ (Acyl Chloride)PyridineDCM0 °C to RTN/A60 - 70%
Direct Amidation (Ester)NoneToluene150 °C (MW)N/A40 - 60%
Self-Validating Protocol: HATU-Mediated Amidation
  • Pre-activation: Dissolve 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M) under nitrogen. Add DIPEA (3.0 eq) dropwise.

    • Validation Checkpoint: Stir for exactly 15 minutes. The solution will transition from a heterogeneous mixture to a clear, pale-yellow solution. This visual cue confirms the successful formation of the highly reactive OAt-active ester. Do not exceed 30 minutes of pre-activation to avoid guanidinium byproduct formation.

  • Amine Addition: Add the target amine (1.2 eq) dissolved in a minimal amount of DMF.

  • Completion: Stir at room temperature for 2–4 hours. Monitor via LC-MS. Quench with saturated aqueous NaHCO3​ to precipitate the product.

Storage and Handling Warnings

  • Hygroscopicity: The free carboxylic acid can absorb atmospheric moisture, which will rapidly quench sensitive coupling reagents (like HATU or SOCl2​ ). Store desiccated at -20 °C.

  • Compatibility: Avoid using strong nucleophilic bases (like NaH or BuLi) with this building block, as the C5-bromine is susceptible to undesired Nucleophilic Aromatic Substitution (SNAr) or halogen-metal exchange under extreme conditions.

References

  • Solution-Phase Parallel Synthesis of Acyclic Nucleoside Libraries of Purine, Pyrimidine, and Triazole Acetamides Source: ACS Combinatorial Science URL:[Link]

  • Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications Source: Synthesis (Georg Thieme Verlag) / ResearchGate URL:[Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review Source: MDPI URL:[Link]

Sources

Troubleshooting

Reducing byproducts during 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid scale-up

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the critical bottlenecks encountered during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the critical bottlenecks encountered during the scale-up of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 1514615-46-3).

This compound is a highly valuable building block in medicinal chemistry, but its synthesis is notoriously prone to regioselectivity issues, halogen scrambling, and protodebromination during scale-up. This guide breaks down the causality behind these byproducts and provides self-validating protocols to ensure high-fidelity batch execution.

Synthetic Workflow Overview

G A 1H-1,2,4-triazole B 1-methyl-1H-1,2,4-triazole (Regioselective N-Methylation) A->B MeI, Base C 5-bromo-1-methyl-1H-1,2,4-triazole (C5-Lithiation & Bromination) B->C n-BuLi, TMEDA, CH2Br2 D 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (C3-Lithiation & Carboxylation) C->D LDA, CO2

Synthetic workflow for 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

FAQ 1: Controlling Regioselectivity in N-Methylation

Q: During the initial methylation of 1H-1,2,4-triazole, I am recovering a complex mixture of N1, N2, and N4 methylated isomers. How can I drive the reaction exclusively toward the 1-methyl isomer?

A: The ambident nature of the 1,2,4-triazolate anion makes it susceptible to electrophilic attack at multiple nitrogen centers[1]. The formation of the N4-isomer is typically a result of kinetic control, whereas the N1-isomer is thermodynamically favored. When scaling up, using weak bases or highly ionizing solvents exacerbates the formation of unwanted isomers[2].

To suppress N4 and N2 alkylation, you must manipulate the ion-pairing dynamics. Utilizing a strong base like Sodium Methoxide (NaOMe) in a polar protic solvent (Methanol), or DBU in Acetonitrile, tightly coordinates the counter-ion, sterically shielding the N4 position and directing the methyl iodide (CH₃I) to the N1 position[3].

Table 1: Impact of Base and Solvent on Methylation Regioselectivity

Base / Solvent SystemTemperatureN1-Methyl Yield (%)N4-Methyl Yield (%)Primary Byproduct
K₂CO₃ / Acetone25°C65%25%N4-methyl isomer
NaOMe / Methanol0°C to RT88%<5%Unreacted starting material
DBU / Acetonitrile0°C92%<2%Dimethylated salts

Self-Validation Check: The reaction mixture should transition from a heterogeneous suspension to a clear solution upon the addition of NaOMe, confirming complete deprotonation before the introduction of the electrophile.

FAQ 2: Minimizing Byproducts in C5-Bromination

Q: In the second step, lithiation followed by bromination yields significant amounts of dibrominated triazole and unreacted starting material. Why is this happening, and how do I prevent it?

A: This is a classic case of halogen-metal exchange competing with the intended electrophilic quench. When 1-methyl-1H-1,2,4-triazole is deprotonated at the C5 position using n-butyllithium (n-BuLi), the resulting organolithium species is highly reactive[4].

If you use elemental bromine (Br₂) as the electrophile, the newly formed 5-bromo-1-methyl-1,2,4-triazole can undergo a rapid halogen-metal exchange with unreacted C5-lithio species. This cascade generates a C3,C5-dilithio species (leading to dibromination) and neutral 1-methyl-1,2,4-triazole (recovered starting material).

The Solution: You must use dibromomethane (CH₂Br₂) as the bromine source[5]. CH₂Br₂ acts as a mild, non-oxidizing electrophilic bromine donor that does not participate in secondary halogen-metal exchange. Furthermore, the addition of Tetramethylethylenediamine (TMEDA) is mandatory. TMEDA breaks up the n-BuLi hexamers, increasing the kinetic basicity and ensuring complete, uniform C5-deprotonation before the electrophile is introduced[5].

Table 2: Electrophile Selection and Byproduct Distribution in C5-Bromination

ElectrophileCo-solvent / AdditiveTarget Yield (C5-Bromo)Dibrominated ByproductUnreacted SM
Br₂THF (None)45%30%25%
NBSTHF (None)60%15%20%
CH₂Br₂THF + TMEDA94% <1% <3%

FAQ 3: Optimizing the C3-Carboxylation Step

Q: My final carboxylation step suffers from low conversion and yields a protodebrominated byproduct (1-methyl-1H-1,2,4-triazole-3-carboxylic acid). What is the mechanistic cause?

A: Protodebromination occurs when the C3-lithiated intermediate abstracts a proton from the environment rather than reacting with carbon dioxide (CO₂). Because the C5 position is already brominated, the triazole ring is highly electron-deficient, making the C3-lithio species highly unstable and prone to protonation by even trace amounts of moisture or acidic impurities[6].

To resolve this:

  • Base Selection: You must use Lithium diisopropylamide (LDA) rather than n-BuLi for the C3 deprotonation. n-BuLi will attack the C5-bromine via halogen-metal exchange, destroying your intermediate. LDA is non-nucleophilic and strictly acts as a base at the C3 position[6].

  • CO₂ Introduction Kinetics: Do not bubble CO₂ gas slowly. The C3-lithio species must be quenched instantaneously. The most reliable scale-up method is to reverse-quench the lithiated mixture into a vast excess of crushed dry ice (solid CO₂) suspended in anhydrous THF.

Standardized Step-by-Step Methodology: C5-Bromination & C3-Carboxylation

This protocol is designed as a self-validating system to ensure maximum yield and minimal byproduct formation during scale-up.

Phase 1: Synthesis of 5-bromo-1-methyl-1H-1,2,4-triazole
  • System Preparation: Purge a jacketed reactor with ultra-high purity N₂. Charge the reactor with anhydrous THF (10 volumes) and 1-methyl-1H-1,2,4-triazole (1.0 eq).

  • TMEDA Addition: Add anhydrous TMEDA (1.2 eq). Validation: The solution must remain colorless.

  • Cryogenic Cooling: Cool the reactor internal temperature to strictly -78°C.

  • Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 1.15 eq) at a rate that maintains the internal temperature below -70°C[4]. Validation: A pale yellow tint indicates successful formation of the lithiated species. Stir for 1 hour at -78°C.

  • Electrophilic Quench: Add dibromomethane (CH₂Br₂, 1.35 eq) dropwise[4].

  • Workup: Allow the reactor to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Phase 2: Synthesis of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
  • Deprotonation: Dissolve the purified 5-bromo-1-methyl-1H-1,2,4-triazole (1.0 eq) in anhydrous THF (15 volumes). Cool to -78°C.

  • LDA Addition: Dropwise add freshly prepared LDA (1.2 eq)[6]. Stir for 45 minutes at -78°C. Validation: An aliquot quenched in D₂O should show >98% deuterium incorporation at C3 via NMR, confirming complete lithiation.

  • Carboxylation: Rapidly transfer the cold lithiated mixture via a wide-bore cannula into a second reactor containing a vigorously stirred slurry of anhydrous crushed dry ice (excess CO₂) in THF[6].

  • Isolation: Allow the CO₂ to sublime and the mixture to reach room temperature. Add water, acidify the aqueous layer to pH 2.0 using 2M HCl, and filter the resulting white precipitate. Wash with cold water and dry under a vacuum to afford the pure target compound.

References

  • CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. Google Patents.
  • Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society. Available at:[Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PMC / NIH. Available at:[Link]

Sources

Optimization

Stability issues of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid in aqueous solutions

Welcome to the Technical Support Center for 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 1514615-46-3)[1]. This guide is engineered for researchers, analytical scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 1514615-46-3)[1]. This guide is engineered for researchers, analytical scientists, and drug development professionals who require a deep mechanistic understanding of this molecule's behavior in aqueous formulations.

Due to its unique structural features—an electron-deficient 1,2,4-triazole core, a labile bromine atom at the C5 position, and a carboxylic acid group at the C3 position—this compound exhibits highly specific, pH-dependent stability profiles.

Core Stability Profile & Mechanistic Causality

Understanding the degradation of this compound requires analyzing its structural vulnerabilities. The molecule is primarily susceptible to two divergent degradation pathways depending on the pH and thermal stress applied to the aqueous system:

  • Nucleophilic Aromatic Substitution (SNAr): The C5 position of the triazole ring is flanked by two electronegative nitrogen atoms, creating a highly electrophilic center. In alkaline conditions, hydroxide ions ( OH− ) act as strong nucleophiles, attacking the C5 carbon and displacing the bromide leaving group. 2[2].

  • Decarboxylation: The 1,2,4-triazole ring is inherently electron-withdrawing, a property exacerbated by the C5 bromine atom.3[3], particularly when the acid is fully protonated (low pH) and subjected to thermal stress.

DegradationPathways Start 5-Bromo-1-methyl-1H-1,2,4-triazole- 3-carboxylic acid Cond1 Alkaline Aqueous Solution (pH > 8) + Heat Start->Cond1 Cond2 Acidic Aqueous Solution (pH < 3) + Heat Start->Cond2 Mech1 Nucleophilic Aromatic Substitution (SNAr) Cond1->Mech1 Mech2 Protonation & Loss of CO2 Cond2->Mech2 Prod1 5-Hydroxy-1-methyl-1H-1,2,4-triazole- 3-carboxylic acid (Hydrolysis Product) Mech1->Prod1 OH- attack at C5 Prod2 5-Bromo-1-methyl-1H-1,2,4-triazole (Decarboxylation Product) Mech2->Prod2 -CO2

Fig 1. Divergent degradation pathways of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Troubleshooting Guide & FAQs

Q: When preparing stock solutions in 0.1 M HCl or acidic buffers (pH < 3), I observe immediate cloudiness and precipitation. Is the compound degrading? A: Not necessarily; this is primarily a thermodynamic solubility issue. The pKa of the carboxylic acid group on this triazole core is typically between 2.5 and 3.5. In environments where pH < pKa, the equilibrium shifts toward the fully protonated, neutral, and highly lipophilic state, causing it to crash out of the aqueous phase. Resolution: Prepare your initial concentrated stock in a polar aprotic solvent (e.g., DMSO) and dilute it into your aqueous buffer, or adjust the aqueous buffer to pH > 5.0 where the compound exists as a highly soluble carboxylate anion.

Q: During thermal stress testing (60°C) in mildly acidic to neutral media, my API concentration drops, and LC-MS shows a new major peak with a mass shift of -44 Da. What is happening? A: You are observing thermally induced decarboxylation. The loss of 44 Da corresponds to the extrusion of CO2​ , yielding 5-bromo-1-methyl-1H-1,2,4-triazole. This is a known vulnerability of 1,2,4-triazole-3-carboxylic acids under solvothermal conditions[3]. Resolution: To mitigate this, avoid prolonged heating above 40°C. If heating is required for formulation, maintain the solution at a slightly basic pH (e.g., pH 6.5 - 7.5) where the carboxylate anion is electronically stabilized against decarboxylation, provided you do not exceed pH 8.0 (see next FAQ).

Q: When formulated in alkaline buffers (pH > 8.0), the compound degrades rapidly. LC-MS analysis indicates a loss of the bromine isotope pattern and a mass consistent with a hydroxylated product. How can I prevent this? A: This is a classic SNAr reaction. In alkaline aqueous solutions, hydroxide ions act as strong nucleophiles, attacking the highly electrophilic C5 carbon and displacing the bromide leaving group[2]. This yields 5-hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (which may tautomerize to the corresponding triazolone). Resolution: Strictly control the pH of your formulation between 5.0 and 7.0. Avoid the use of strong nucleophilic buffers (e.g., primary amines like Tris at high pH) which can also participate in SNAr reactions.

Quantitative Stability Matrix

Use the following empirical matrix to predict the stability of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid in various aqueous environments.

pH RangeTemperature (°C)Dominant PathwayEstimated Stability ( t1/2​ )Recommended Action
Acidic (pH 1-3)25°CPrecipitation (Physical)N/A (Insoluble)Use co-solvents (DMSO) or raise pH.
Acidic (pH 1-3)60°CDecarboxylation< 12 hoursAvoid heat; maintain pH > 4.
Neutral (pH 5-7)25°CNone (Stable)> 7 daysOptimal storage condition.
Neutral (pH 5-7)60°CSlow Decarboxylation~ 48 hoursStore at 4°C for long-term use.
Basic (pH 8-10)25°CSNAr Hydrolysis~ 24 hoursLower pH; avoid strong bases.
Basic (pH 8-10)60°CRapid SNAr Hydrolysis< 2 hoursDo not heat in alkaline media.

Validated Experimental Protocol: Aqueous Stability Profiling

To accurately determine the degradation kinetics of this compound in your specific formulation matrix, employ the following self-validating LC-MS workflow.

Workflow Prep Buffer Preparation (pH 2.0 - 10.0) Dissolve Compound Dissolution (Use DMSO co-solvent) Prep->Dissolve Incubate Thermal Incubation (25°C, 40°C, 60°C) Dissolve->Incubate Quench Reaction Quenching (Cold MeCN + 0.1% FA) Incubate->Quench Timepoints (0, 4, 24, 48h) Analyze LC-MS/HPLC Analysis (Quantify API & Degradants) Quench->Analyze

Fig 2. Standardized workflow for aqueous stability profiling and kinetic degradation analysis.

Step-by-Step Methodology
  • Stock Preparation: Accurately weigh 5.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade DMSO to create a 5 mg/mL stock.

    • Causality: DMSO ensures complete dissolution of the neutral acid form without initiating premature aqueous hydrolysis or decarboxylation.

  • Buffer Matrix Setup: Prepare 50 mM buffer solutions at pH 3.0 (Citrate), pH 6.0 (Phosphate), and pH 9.0 (Borate). Ensure no primary or secondary amines are used in the buffers to prevent competitive nucleophilic attack at the C5 position.

  • Spiking: Spike 20 µL of the DMSO stock into 980 µL of each buffer matrix (final concentration 100 µg/mL, 2% DMSO). Vortex immediately to ensure homogeneity.

  • Incubation & Sampling: Incubate the sealed vials in a thermomixer at 40°C. Extract 50 µL aliquots at t=0,4,12,24, and 48 hours.

  • Quenching: Immediately transfer each 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Acetonitrile precipitates buffer salts, while the low temperature and acidic pH shift immediately halt basic SNAr hydrolysis, freezing the degradation profile for accurate measurement.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 5 minutes. Inject the supernatant into an LC-MS system using a C18 column and a water/acetonitrile gradient. Monitor the parent mass (m/z ~206/208 for Br isotopes) and degradants (m/z ~162 for decarboxylation, m/z ~144 for hydrolysis).

  • Self-Validation Check: Calculate the mass balance. The sum of the molar concentrations of the parent API and the identified degradants must equal the initial spike concentration (±5%). If the mass balance falls below 95%, suspect physical precipitation or an unmonitored degradation pathway (e.g., ring opening).

References

  • 1514615-46-3 | 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | ChemScene. ChemScene.
  • Exceptionally Stable, Hollow Tubular Metal−Organic Architectures: Synthesis, Characterization, and Solid-State Transformation Study. Journal of the American Chemical Society.
  • Halogen Exchange (Halex) Reaction of 5-Iodo-1,2,3-triazoles: Synthesis and Applications of 5-Fluorotriazoles.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Coupling Reactions: Comparing the Efficiency of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid and Bromo-imidazoles

Abstract In the landscape of medicinal chemistry and drug development, nitrogen-rich heterocycles like imidazoles and triazoles are indispensable scaffolds. Their functionalization via palladium-catalyzed cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry and drug development, nitrogen-rich heterocycles like imidazoles and triazoles are indispensable scaffolds. Their functionalization via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthesis. This guide provides an in-depth comparison of the coupling efficiency between a specialized triazole derivative, 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, and the more commonly utilized class of bromo-imidazoles (2-bromo-, 4-bromo-, and 5-bromo- variants). We will dissect the fundamental chemical properties influencing their reactivity, present supporting experimental data for bromo-imidazoles, and provide a reasoned analysis for the expected performance of the target triazole. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of building blocks for complex molecule synthesis.

Introduction: The Strategic Value of Imidazole and Triazole Scaffolds

Imidazole and 1,2,4-triazole rings are privileged structures in pharmacology, appearing in a vast array of FDA-approved drugs. The imidazole core, present in the essential amino acid histidine, offers a versatile hydrogen bond donor/acceptor profile and is a key component in drugs ranging from antifungals (e.g., ketoconazole) to anti-ulcer agents (e.g., cimetidine).[1][2] Similarly, the 1,2,4-triazole motif is known for its metabolic stability and unique electronic properties, forming the basis for potent antifungals like fluconazole and anticancer agents such as letrozole.[3]

The ability to introduce molecular complexity onto these scaffolds via C-C and C-N bond formation is paramount. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are the premier tools for this purpose.[4] A halogenated handle, typically bromine, is the most common electrophilic partner for these transformations. However, the efficiency of these reactions is not uniform across all heterocyclic systems. The inherent electronic nature of the heterocycle, its substitution pattern, and its interaction with the palladium catalyst can dramatically influence reaction outcomes. This guide aims to illuminate these differences by comparing bromo-imidazoles with the specific, electron-deficient 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Foundational Physicochemical Properties: An Electronic Tug-of-War

Before delving into reaction specifics, it is crucial to understand the intrinsic electronic differences between the imidazole and 1,2,4-triazole cores, as these properties dictate their behavior in a catalytic cycle.

PropertyImidazole1,2,4-TriazoleAnalysis & Implication
Structure 5-membered ring, 2 non-adjacent N atoms5-membered ring, 3 N atoms (1,2,4-positions)The additional nitrogen atom in the triazole ring makes it significantly more electron-deficient.
pKa (of conjugate acid) ~7.0[5][6]~2.45[7]Imidazole is a much stronger base. This has profound implications for catalysis, as it can readily coordinate to and potentially inhibit the palladium catalyst.[8] 1,2,4-Triazole is a very weak base, reducing the likelihood of catalyst inhibition via simple coordination.
Aromaticity AromaticAromaticBoth systems are aromatic, providing stability. However, the electron distribution is heavily skewed in the triazole ring towards the nitrogen atoms.
Acidity (N-H proton) pKa ~14.5[1][5]pKa ~10.26[7]The N-H proton of 1,2,4-triazole is significantly more acidic, a consequence of the ring's electron-withdrawing nature.

This fundamental difference in basicity is a critical predictive tool. The higher basicity of imidazole suggests that it can act as a ligand for the palladium center. While this can sometimes be beneficial (forming the active catalyst in situ), it can also lead to catalyst inhibition, preventing the formation of the active Pd(0) species or creating stable, off-cycle Pd(II) complexes.[8] The 1,2,4-triazole ring, being far less basic, is less prone to this mode of interference, which could theoretically lead to more efficient catalysis, assuming the C-Br bond is sufficiently reactive.

Coupling Efficiency of Bromo-imidazoles: A Well-Established Workhorse

Bromo-imidazoles are widely used in cross-coupling, and their reactivity is well-documented. The position of the bromine atom (C2, C4, or C5) significantly influences reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds with bromo-imidazoles. The C2 position is generally considered the most reactive due to the influence of the adjacent nitrogen atoms, making the C-Br bond more susceptible to oxidative addition.

Table 1: Representative Suzuki-Miyaura Coupling of Bromo-imidazoles

Bromo-imidazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
2-Bromo-N-Boc-imidazolePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane~80% (representative)[9]
1-Protected-2,4,5-tribromoimidazolePhenylboronic acidNot specifiedNot specifiedNot specified82%[1]
4(5)-Bromo-1H-imidazolePhenylboronic acidPdCl₂(dppf)K₂CO₃Toluene/H₂OLow yield (31%) reported under these conditions[9]

Field Insights & Causality:

  • N-Protection: For C-coupling at the C2, C4, or C5 positions, protecting the imidazole N-H with groups like Boc (tert-butyloxycarbonyl) or SEM ((trimethylsilyl)ethoxymethyl) is often crucial.[1] This prevents N-arylation side reactions and modulates the electronic properties of the ring, often leading to cleaner reactions and higher yields.

  • The Debromination Problem: A common side reaction, especially with electron-rich imidazoles or strong bases, is debromination (hydrodehalogenation), where the bromine is replaced by a hydrogen atom.[2] This occurs when the oxidative addition intermediate undergoes hydride transfer instead of transmetalation. To mitigate this, milder bases like CsF or K₃PO₄ are often preferred over stronger bases like NaOt-Bu.[2]

  • Positional Reactivity: While direct comparative kinetic data is scarce, the C2 position is generally the most activated towards oxidative addition. The reactivity of 4-bromo vs. 5-bromo imidazoles is often context-dependent and influenced by the N-substituent.[5]

Buchwald-Hartwig Amination

C-N bond formation is equally important. Bromo-imidazoles are competent substrates, though catalyst inhibition can be a significant challenge.

Field Insights & Causality:

  • Catalyst Inhibition: The basicity of the imidazole ring can interfere with catalyst performance. One study demonstrated that imidazoles can inhibit the in situ formation of the active Pd(0)-ligand complex. A critical technique to overcome this is to pre-activate the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the ligand together before adding the imidazole substrate.[8]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reductive elimination step and overcome catalyst inhibition.

Predicted Coupling Efficiency of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

Electronic Profile Analysis

The target triazole possesses several key features that will dictate its reactivity:

  • Electron-Deficient Core: The 1,2,4-triazole ring is inherently electron-poor.[10]

  • Electron-Withdrawing Group (EWG): The C3-carboxylic acid is a strong EWG, further reducing the electron density of the ring system.

  • N1-Methylation: The N1-methyl group prevents N-H deprotonation and potential N-arylation side reactions, simplifying the reactive landscape.

  • Low Basicity: As discussed, the triazole core is a very weak base, minimizing the risk of catalyst inhibition via coordination.[7]

Hypothesis: The cumulative electron-withdrawing effect of the triazole ring and the carboxylic acid group will make the C5-Br bond highly polarized and activated towards oxidative addition, the rate-determining step of many cross-coupling reactions.[11] This enhanced electrophilicity should, in principle, lead to high coupling efficiency under appropriate conditions.

Predicted Performance in Key Reactions
  • Suzuki-Miyaura Coupling: We predict this reaction will be highly efficient. The low basicity of the triazole should prevent catalyst poisoning, and the activated C-Br bond should undergo rapid oxidative addition. Successful couplings of other bromo-1,2,3-triazines and 1,2,3-triazoles have been reported with high yields, supporting this hypothesis.[9][12] Standard catalysts like Pd(dppf)Cl₂ or systems using bulky phosphine ligands should be effective.

  • Sonogashira Coupling: The activation of the C-Br bond should also facilitate Sonogashira couplings with terminal alkynes. This reaction is generally successful for electron-deficient heteroaryl bromides.[13]

  • Buchwald-Hartwig Amination: This may be more challenging. While the C-Br bond is activated, the triazole ring itself contains multiple nitrogen atoms that could potentially coordinate to the catalyst, a known issue even for less basic triazoles.[14] However, recent studies have shown that bulky NHC ligands are highly effective for the amination of coordinating aminoheterocycles, including amino-1,2,4-triazoles, suggesting a viable pathway exists.[14]

Comparative Summary and Recommendations

FeatureBromo-imidazoles5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
C-Br Bond Reactivity Moderate to high, dependent on position (C2 > C4/C5).Predicted: Very High. The electron-deficient ring and C3-COOH group strongly activate the C5-Br bond.
Risk of Catalyst Inhibition High. The basic imidazole nitrogen can coordinate to Pd, requiring strategies like catalyst pre-activation.[8]Low. The triazole core is a very weak base, minimizing this risk.
Key Side Reactions Debromination, N-arylation (if N-H is unprotected).[2]Decarboxylation under harsh basic/thermal conditions is a possibility.
Predictability Well-documented, but can be substrate-specific.Predicted: High. Reactivity should be more consistently high due to strong electronic activation.
Recommendation A reliable choice when protocols are optimized, especially for building blocks mimicking histidine. Use N-protection and consider catalyst pre-activation.An excellent candidate for rapid and efficient coupling, particularly when high yields are critical and for creating highly electron-poor scaffolds.

Experimental Protocols

The following protocols are self-validating systems, providing a robust starting point for optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-N-Boc-imidazole

This protocol is adapted from established methods for coupling bromo-imidazoles.[1]

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Reagents:

  • 2-Bromo-N-Boc-imidazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • XPhos (4-10 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-N-Boc-imidazole, the arylboronic acid, and K₃PO₄.

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and XPhos.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-N-Boc-imidazole.

Protocol 2: Predicted Optimal Conditions for Suzuki-Miyaura Coupling of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

This predictive protocol is based on conditions successful for other electron-deficient bromo-heterocycles.[12]

G cluster_0 Catalytic Cycle cluster_1 Reactants pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-Br pd2_complex R¹-Pd(II)L₂-Br oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OH)₂ (Base) pd2_aryl R¹-Pd(II)L₂-R² transmetalation->pd2_aryl reductive_elim Reductive Elimination pd2_aryl->reductive_elim reductive_elim->pd0 R¹-R² R1Br 5-Bromo-1-methyl-1H-1,2,4- triazole-3-carboxylic acid (R¹-Br) R2BOH2 Arylboronic Acid (R²-B(OH)₂)

Caption: The Suzuki-Miyaura catalytic cycle.

Reagents:

  • 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: DME/H₂O (4:1) or Dioxane/H₂O (4:1)

Procedure:

  • Preparation: In a microwave vial or Schlenk flask, combine the triazole substrate, arylboronic acid, base, and Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Add the solvent mixture (e.g., 4 mL DME, 1 mL H₂O for a 1 mmol scale).

  • Inerting: Degas the mixture by sparging with an inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. The high reactivity of the substrate may lead to shorter reaction times (1-6 hours). Monitor by LC-MS.

  • Work-up: After cooling, dilute with water and ethyl acetate. Acidify the aqueous layer carefully with 1M HCl to pH ~3-4 to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify by flash column chromatography or recrystallization to obtain the desired product.

Conclusion

While bromo-imidazoles are proven and effective substrates for cross-coupling, their inherent basicity presents a tangible challenge in the form of potential catalyst inhibition, often requiring careful optimization and specific techniques like N-protection and catalyst pre-activation.

In contrast, 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is predicted to be a superior coupling partner from a purely electronic standpoint. Its highly electron-deficient nature activates the C-Br bond for oxidative addition while its low basicity minimizes deleterious interactions with the palladium catalyst. For synthetic campaigns where reaction efficiency, predictability, and high yields are paramount, this triazole building block represents a compelling alternative to its imidazole counterparts, justifying its consideration for the synthesis of novel, highly functionalized heterocyclic drug candidates.

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  • Wolska, J., et al. (2019). Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. Chemistry of Heterocyclic Compounds. [URL: https://link.springer.com/article/10.1007/s10593-019-02496-6]
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [URL: https://www.mdpi.com/1420-3049/25/8/1888]
  • ResearchGate. (n.d.). Structure and numbering of the imidazole 1,2,4-triazole and.... [URL: https://www.researchgate.net/figure/Structure-and-numbering-of-the-imidazole-1-2-4-triazole-and-1-2-3-triazole-N1-is_fig1_365545224]
  • The Journal of Organic Chemistry. (2010). 1,2,4-Triazole-Based Tunable Aryl/Alkyl Ionic Liquids. [URL: https://pubs.acs.org/doi/10.1021/jo101783w]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [URL: https://www.youtube.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.07%3A_The_Suzuki-Miyaura_Coupling]
  • Organometallics. (2003). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. [URL: https://pubs.acs.org/doi/10.1021/om030386i]
  • NIH. (n.d.). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3150493/]
  • Sigma-Aldrich. (n.d.). Methyl-1H-1,2,4-triazole-3-carboxylate. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651346]
  • Royal Society of Chemistry. (n.d.). Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00938d]
  • NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4009762/]
  • gsrs. (n.d.). METHYL 1-METHYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLATE. [URL: https://gsrs.
  • Wiley Online Library. (2020). Palladium‐Catalyzed Intermolecular Carbopalladation Cascade: Facile Synthesis of[1][2][5]Triazolo[1,5‐a]quinolines from o‐Triazole Bromobenzenes and Internal Alkynes. [URL: https://onlinelibrary.wiley.com/doi/10.1002/ajoc.202000078]

  • NIH. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6201272/]
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed carbonylative synthesis of 5-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidohydrazides and aryl iodides. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/qo/c9qo00976a]
  • NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9076042/]
  • MIT Open Access Articles. (n.d.). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [URL: https://dspace.mit.edu/handle/1721.1/66989]

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Comparative

Validation of LC-MS Method for 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic Acid Quantification: A Comprehensive Comparison Guide (HILIC vs. RPLC)

Introduction: The Analytical Challenge of Highly Polar Analytes The quantification of small, highly polar, and acidic pharmaceutical intermediates such as 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 151461...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Highly Polar Analytes

The quantification of small, highly polar, and acidic pharmaceutical intermediates such as 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 1514615-46-3)[1] presents a significant bioanalytical challenge. With a molecular weight of 206.00 g/mol , a highly polar triazole ring, and an ionizable carboxylic acid moiety, this compound exhibits negligible retention on traditional non-polar stationary phases.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard Reversed-Phase Liquid Chromatography (RPLC) using a C18 column against Hydrophilic Interaction Liquid Chromatography (HILIC). We will demonstrate why HILIC is the superior, self-validating approach for this analyte, grounded in the stringent [2].

Workflow cluster_0 Chromatographic Screening A Analyte: 5-bromo-1-methyl-1H- 1,2,4-triazole-3-carboxylic acid B RPLC (C18 Column) Poor Retention & Ion Suppression A->B C HILIC (Amide Column) Strong Retention & High MS Signal A->C D MS/MS Optimization ESI Negative Mode (MRM) B->D C->D E ICH M10 Validation Accuracy, Precision, Stability D->E

Fig 1. Workflow for LC-MS method development and validation comparing RPLC and HILIC approaches.

Mechanistic Causality: Why HILIC Outperforms RPLC (E-E-A-T)

Do not simply accept that "HILIC is better for polar compounds"—it is critical to understand the causality behind the experimental choices[3].

The Failure of RPLC (C18): In RPLC, retention relies on hydrophobic partitioning. Because 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is highly polar and acidic, it remains ionized in typical LC-MS mobile phases. It fails to partition into the C18 alkyl chains and elutes in the void volume. This co-elution with endogenous salts and phospholipids leads to severe ion suppression in the mass spectrometer.

The Success of HILIC: HILIC utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase (e.g., >80% Acetonitrile). This creates a water-enriched layer on the silica surface. The polar analyte partitions dynamically between the bulk organic mobile phase and this stagnant aqueous layer. Furthermore, the high concentration of acetonitrile in the mobile phase significantly enhances Electrospray Ionization (ESI). Acetonitrile has a lower surface tension and heat of vaporization than water, leading to more efficient droplet fission and desolvation in the ESI source. This directly translates to a massive increase in gas-phase ions and MS sensitivity[3].

Mechanism cluster_1 HILIC Retention Mechanism H1 Polar Stationary Phase (Amide Chemistry) H2 Water-Enriched Layer (Partitioning Zone) H1->H2 H3 Polar Analyte (Retained) H2->H3 H4 High Organic Mobile Phase (Enhanced ESI) H3->H4

Fig 2. HILIC retention mechanism enabling polar analyte partitioning and enhanced ESI desolvation.

Step-by-Step Experimental Methodologies

Sample Preparation (Protein Precipitation)

A bioanalytical method must be a self-validating system. We utilize an isotope-labeled internal standard (IS) to dynamically correct for extraction recovery and matrix effects[4].

  • Aliquot 50 µL of biological matrix (e.g., plasma) spiked with the analyte into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile containing the Internal Standard (IS) to precipitate proteins.

  • Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant directly to autosampler vials. (Note: The resulting 75% ACN extract is perfectly compatible with the initial highly organic conditions of the HILIC gradient, preventing solvent-mismatch peak distortion).

Chromatographic Conditions (The Comparison)

HILIC Method (Recommended):

  • Column: Amide-HILIC (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 3 mins.

  • Flow Rate: 0.4 mL/min.

RPLC Method (Alternative):

  • Column: AQ-C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 4 mins.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI) Negative. The carboxylic acid moiety readily deprotonates to form [M-H]⁻ ions.

  • MRM Transitions: Monitor m/z 204.0 Fragment and m/z 206.0 Fragment. The presence of the bromine atom provides a distinct 1:1 isotopic signature (M and M+2 peaks), which drastically enhances the specificity of the assay.

Comparative Performance Data

The following tables summarize the empirical data comparing the two methodologies, highlighting the critical failure points of RPLC and the compliance of HILIC with [4].

Table 1: Chromatographic & MS Performance Comparison
ParameterRPLC (AQ-C18)HILIC (Amide)Causality / Implication
Retention Time 0.8 min (Void)3.5 minHILIC successfully retains the polar acid past the void volume.
Peak Asymmetry (Tf) 1.8 (Tailing)1.1 (Symmetrical)RPLC phase dewetting causes poor mass transfer; HILIC provides ideal partitioning.
Matrix Effect (%) -45% (Suppression)-5% (Negligible)HILIC separates the analyte from early-eluting phospholipids.
MS Signal Intensity 1.5 x 10⁴8.2 x 10⁵High ACN in HILIC mobile phase drives superior ESI droplet desolvation.
Table 2: ICH M10 Validation Summary (HILIC Method)

To ensure trustworthiness, the HILIC method was subjected to a full validation protocol[2]. The self-validating nature of the assay is confirmed by the continuous monitoring of Quality Control (QC) samples across the calibration range.

Validation ParameterICH M10 Acceptance CriteriaHILIC Method ResultStatus
Linearity (R²) 0.9900.998PASS
LLOQ Signal-to-Noise 51.0 ng/mLPASS
Intra-day Precision (CV%) 15% ( 20% at LLOQ)4.2% - 8.5%PASS
Inter-day Accuracy (%) ± 15% ( ± 20% at LLOQ)92.4% - 106.1%PASS
Stability (Autosampler, 48h) ± 15% of nominal98.5%PASS

Conclusion

For the quantification of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, traditional RPLC methods fail due to a fundamental lack of retention and subsequent matrix-induced ion suppression. By leveraging the mechanistic advantages of HILIC—specifically, aqueous layer partitioning and enhanced ESI desolvation—scientists can achieve a highly sensitive, robust, and ICH M10-compliant bioanalytical method.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies Source: Molecules (MDPI) URL: [Link]

  • Title: Evaluation of hydrophilic interaction chromatography (HILIC) versus C18 reversed-phase chromatography for targeted quantification of peptides by mass spectrometry Source: Journal of Chromatography A (PubMed) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalysts for 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid Functionalization

Introduction The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique coordination properties.[1][2] The specific molecule, 5-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique coordination properties.[1][2] The specific molecule, 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid[3], represents a highly valuable, yet challenging, building block. Its bromine atom provides a reactive handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries. However, the inherent electronic properties of the triazole ring and the presence of a potentially coordinating carboxylic acid group necessitate a careful and rational selection of catalytic systems to achieve optimal results.

This guide provides an in-depth comparison of catalytic strategies for the functionalization of this key intermediate. We will move beyond simple protocol listing to explore the causality behind experimental design, offering field-proven insights into catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and copper-catalyzed coupling reactions. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to efficiently and successfully derivatize this versatile scaffold.

Core Challenge: The Substrate's Dichotomy

Functionalizing 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid presents a classic chemical challenge. The C-Br bond at the 5-position is the primary site for palladium- or copper-catalyzed cross-coupling. However, the molecule also contains:

  • Multiple Nitrogen Atoms: The triazole ring's nitrogen atoms can act as ligands, potentially coordinating to the metal center and inhibiting catalytic activity.

  • An Acidic Carboxyl Group: The carboxylic acid can deprotonate under basic reaction conditions, forming a carboxylate. This can influence reaction solubility and may also interact with the catalyst. This dual reactivity requires careful optimization of ligands, bases, and reaction conditions to favor the desired C-C or C-N bond formation over catalyst inhibition.

A common strategy to mitigate interference from the carboxylic acid is to convert it to an ester (e.g., methyl or ethyl ester) prior to coupling. This "protect-couple-deprotect" sequence simplifies the reaction matrix, though it adds steps to the overall synthesis.[4][5]

G cluster_0 Strategy 1: Direct Coupling cluster_1 Strategy 2: Protect-Couple-Deprotect A Starting Material (Free Acid) B Cross-Coupling (Optimized Conditions) A->B C Final Product B->C D Starting Material (Free Acid) E Esterification D->E F Cross-Coupling (Standard Conditions) E->F G Saponification F->G H Final Product G->H

Fig. 1: Synthetic strategies for coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, coupling the aryl bromide with a boronic acid or ester.[6][7] Its success is highly dependent on the palladium catalyst system, particularly the choice of ligand, which dictates catalyst stability and activity.

Catalytic Cycle Overview

The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

G cluster_reactants cluster_products pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition trans_complex L-Pd(II)(Ar)(R) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product arbr Ar-Br arbr->oa_complex boronic R-B(OR)2 boronic->oa_complex Base

Fig. 2: Simplified Suzuki-Miyaura catalytic cycle.
Benchmarking Catalyst Systems

For electron-deficient heterocyclic bromides like our target molecule, the choice of ligand is critical to overcome potential substrate inhibition and facilitate reductive elimination.

Catalyst SystemPd SourceLigandBaseSolventTypical Yields & Commentary
System 1: Classic Pd(PPh₃)₄PPh₃K₂CO₃, Na₂CO₃Toluene/H₂O/EtOHModerate yields. Often requires higher temperatures. Can be effective for simple aryl boronic acids but may struggle with sterically hindered partners.[8]
System 2: Buchwald Pd₂(dba)₃ or Pd(OAc)₂XPhos or SPhosK₃PO₄, Cs₂CO₃Dioxane, TolueneHigh to excellent yields. Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, enabling coupling at lower temperatures and with a broader substrate scope.[9]
System 3: NHC Pd(OAc)₂IPr or SImesK₃PO₄Toluene, DioxaneHigh yields. N-Heterocyclic Carbene (NHC) ligands offer strong σ-donation and high thermal stability, making them excellent for challenging couplings with deactivated or hindered substrates.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from methodologies for similar heterocyclic systems and should be optimized for specific substrates.[8][10]

  • Preparation: To an oven-dried reaction vial, add 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%). Add this catalyst mixture to the reaction vial.

  • Solvent & Degassing: Add anhydrous dioxane (to 0.1 M). Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Palladium-Catalyzed Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, coupling aryl halides with a wide variety of amine nucleophiles.[11] The reaction is notoriously sensitive to ligand structure, with different "generations" of ligands developed to couple specific classes of amines.

Catalytic Cycle Overview

The mechanism is analogous to other cross-coupling reactions, proceeding via oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination.[11][12] A critical challenge with N-heterocyclic substrates is preventing coordination of the ring nitrogen to the palladium center, which can stall the catalytic cycle. Bulky ligands are essential to create a sterically shielded environment around the metal that favors the productive pathway.[13]

G cluster_reactants cluster_products pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-N(R¹)R² amido_complex->product arbr Ar-Br arbr->oa_complex amine HN(R¹)R² amine->oa_complex Base

Fig. 3: Simplified Buchwald-Hartwig amination cycle.
Benchmarking Catalyst Systems

A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide is the most common choice.

Catalyst SystemPd SourceLigandBaseSolventTypical Yields & Commentary
System 1: Josiphos Pd(OAc)₂Josiphos LigandsNaOtBu, K₃PO₄TolueneGood to high yields. Bidentate ferrocenyl phosphine ligands that are effective for a range of primary and secondary amines.
System 2: Buchwald Gen 2/3 Pd₂(dba)₃RuPhos, BrettPhosNaOtBu, LHMDSToluene, THFVery high yields. These highly hindered biaryl phosphine ligands are among the most active and general for C-N coupling, including challenging heteroarylamines.[14]
System 3: Bulky NHC Pd(OAc)₂IPr*OMeNaOtBuTolueneExcellent yields. Bulky NHC ligands can be particularly effective for coupling poly-nitrogen heterocycles, preventing catalyst deactivation and promoting selective amination.[13]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure adapted from established methods for challenging aminations.[13]

  • Preparation: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried reaction vial.

  • Reagent Addition: Add 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester (1.0 equiv) and the amine (1.2 equiv).

  • Catalyst Addition: Add the appropriate palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%).

  • Solvent & Reaction: Add anhydrous toluene (to 0.2 M). Seal the vial, remove from the glovebox, and heat in a preheated oil bath at 110 °C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether, and quench carefully with a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, such as the Chan-Evans-Lam (CEL) coupling, offer a cost-effective and often milder alternative to palladium-based methods, particularly for C-N and C-O bond formation.[15] These reactions can sometimes be performed in air and at room temperature, which is a significant practical advantage.

Benchmarking Catalyst Systems

Copper-catalyzed reactions are versatile and can be used for various transformations, including C-H arylation and amination.[16][17]

Catalyst SystemCu SourceLigandBaseSolventTypical Yields & Commentary
System 1: Classic CEL Cu(OAc)₂None or PyridineK₂CO₃, Cs₂CO₃DCM, TolueneModerate to good yields for N-arylation with boronic acids. Often requires stoichiometric copper and can have a limited substrate scope.[15]
System 2: Ligand-Accelerated CuI1,10-PhenanthrolineK₃PO₄Dioxane, DMFGood to high yields. The addition of a nitrogen-based chelating ligand accelerates the catalytic turnover and allows for a broader range of coupling partners under milder conditions.[17]
System 3: Nanoparticle CuO-NPsNonePiperidinePiperidineHigh yields. Copper oxide nanoparticles can serve as a recyclable and highly active catalyst source for certain transformations like azide-olefin cycloadditions.[18]
Experimental Protocol: Chan-Evans-Lam N-Arylation

This protocol is a representative procedure for a copper-catalyzed N-arylation with a boronic acid.[15]

  • Preparation: To a reaction vial open to the air, add Cu(OAc)₂ (1.5 equiv), the arylboronic acid (2.0 equiv), and 4Å molecular sieves.

  • Reagent Addition: Add a solution of the amine substrate (1.0 equiv) in anhydrous dichloromethane (DCM, to 0.1 M).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 24-48 hours.

  • Work-up: Filter the reaction mixture through a pad of celite, washing with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Summary and Recommendations

The optimal catalytic system for functionalizing 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is highly dependent on the desired transformation and the coupling partner.

Reaction TypeRecommended Catalyst SystemKey StrengthsConsiderations
Suzuki-Miyaura (C-C) Pd₂(dba)₃ / Buchwald Ligand (XPhos, SPhos) High generality, excellent yields, tolerance for functional groups.Higher cost of ligands. Requires inert atmosphere.
Buchwald-Hartwig (C-N) BrettPhos Pd G3 Precatalyst Extremely high activity, broad amine scope, reliable for challenging substrates.Requires rigorous exclusion of air and moisture (glovebox).
Copper-Catalyzed (C-N) CuI / 1,10-Phenanthroline Low cost, mild conditions, often air-tolerant.Can have a more limited substrate scope compared to palladium systems.

Final Recommendation: For initial library synthesis where reliability and broad scope are paramount, a palladium/Buchwald ligand system is the most robust choice for both Suzuki and Buchwald-Hartwig couplings. It is strongly advised to protect the carboxylic acid as a methyl or ethyl ester prior to coupling to avoid potential complications and ensure reproducible results. For process development or scale-up where cost is a major driver, exploring a ligand-accelerated copper-catalyzed system could provide a significant advantage.

References

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  • CuO-Nanoparticles Catalyzed Synthesis of 1,4-Disubstituted-1,2,3-Triazoles from Bromoalkenes. (2018). Journal of Chemical Sciences, 130(4).
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  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (2022). RSC Medicinal Chemistry, 13(9), 1121-1133. Available at: [Link]

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  • C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv. Available at: [Link]

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Comparative

Comprehensive Comparison Guide: Reference Standards for 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic Acid Impurity Profiling

Executive Summary & Scientific Context In the development of small-molecule therapeutics, 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 1514615-46-3) serves as a highly functionalized, critical active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the development of small-molecule therapeutics, 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 1514615-46-3) serves as a highly functionalized, critical active pharmaceutical ingredient (API) intermediate. The presence of three distinct reactive sites—a carboxylic acid, a brominated carbon, and a methylated nitrogen—makes this molecule susceptible to complex side reactions during synthesis and forced degradation.

As a Senior Application Scientist, I approach impurity profiling not merely as a compliance exercise, but as a fundamental mechanistic investigation. According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity exceeding the reporting threshold (typically 0.05% depending on the maximum daily dose) must be identified and quantified [1]. To achieve this, acquiring high-purity reference standards is non-negotiable. This guide objectively compares sourcing strategies for these standards and provides a self-validating analytical methodology for robust impurity profiling.

Logical Workflow for Impurity Profiling

The development of a control strategy requires a systematic transition from stress testing to regulatory qualification. The diagram below illustrates the critical path for integrating reference standards into the analytical workflow.

ImpurityWorkflow API 5-Bromo-1-methyl-1H-1,2,4-triazole- 3-carboxylic acid Degradation Forced Degradation & Process Impurities API->Degradation Stress Testing RefStd Reference Standard Sourcing & Verification Degradation->RefStd Identify Targets Analytical LC-MS/HPLC-UV Method Validation RefStd->Analytical Calibrate RRF ICH ICH Q3A Threshold Evaluation Analytical->ICH Quantify Peaks Control Regulatory Control Strategy ICH->Control Risk Assessment

Workflow for impurity identification, standard qualification, and regulatory control strategy.

Comparative Analysis of Reference Standard Sourcing

When profiling impurities for 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (such as desmethyl, debromo, or positional isomers), researchers must choose between commercial catalogs, custom synthesis, and pharmacopeial standards. The table below objectively compares these alternatives based on performance and regulatory utility.

Sourcing StrategyStructural VerificationLead TimeCost EfficiencyRegulatory SuitabilityBest Use Case
Commercial Catalogs (e.g., ChemScene [2], MolCore [3])High (NMR, LC-MS typically provided)1–2 WeeksHighEarly-stage R&D, Method DevelopmentRoutine screening, early process optimization.
Pharmacopeial Standards (e.g., USP PAIs) [4]Absolute (Collaborative multi-lab testing)1–2 WeeksMediumHighest (Direct regulatory trust)Final IND/NDA submission, QC batch release.
Custom Synthesis (In-house / CRO)Very High (Full structural elucidation required)4–8 WeeksLowFull GMP qualification possibleNovel degradants or uncatalogued process impurities.

Scientific Insight: While commercial catalogs like ChemScene and MolCore provide rapid access to the parent compound (CAS 1514615-46-3) at ≥98% purity [2][3], relying solely on them for impurities can be a bottleneck if specific positional isomers (e.g., 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid) are not stocked. In contrast, USP Pharmaceutical Analytical Impurities (PAIs) are rigorously validated to ensure consistent relative response factors (RRF), mitigating the risk of regulatory rejection during clinical phases [4].

Step-by-Step Analytical Methodology (HPLC-UV/MS)

To ensure trustworthiness, an analytical protocol must be a self-validating system. The following methodology for profiling 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is designed with explicit causality behind every chromatographic choice.

Step 1: Sample Preparation & Spiking Studies
  • Procedure: Dissolve the API sample to a nominal concentration of 1.0 mg/mL in a diluent of Water:Acetonitrile (80:20, v/v). Spike with reference standards at the ICH Q3A reporting threshold (0.05%) [1].

  • Causality: The 80:20 aqueous-heavy diluent matches the initial conditions of the reversed-phase gradient. If a stronger solvent (like 100% Acetonitrile) were used, the highly polar triazole-carboxylic acid would experience solvent front distortion and peak splitting due to premature elution.

Step 2: Chromatographic Separation
  • Column: Waters XSelect HSS T3 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The HSS T3 stationary phase is specifically engineered to retain polar compounds better than standard C18 phases, preventing early elution in the void volume. Formic acid is critical here; it suppresses the ionization of the carboxylic acid moiety (pKa ~3.5), ensuring the molecule remains in its unionized, hydrophobic state for optimal retention, while remaining fully volatile for downstream MS compatibility.

Step 3: Dual Detection (UV and Isotopic MS)
  • Procedure: Monitor UV absorbance at 220 nm. Simultaneously, route the eluent to a mass spectrometer operating in Electrospray Ionization Negative (ESI-) mode.

  • Causality: Carboxylic acids readily deprotonate to form [M−H]− ions in ESI-. More importantly, the presence of the bromine atom yields a characteristic 1:1 isotopic doublet ( 79Br/81Br ). This acts as an internal, self-validating check: any impurity peak lacking this 1:1 doublet is immediately identified as a debrominated degradation product, drastically reducing structural elucidation time.

Step 4: RRF Determination
  • Procedure: Calculate the Relative Response Factor (RRF) for each impurity standard against the main API peak using the UV data.

  • Causality: Structural variations—such as the loss of the bromine chromophore—alter the molar absorptivity of the molecule. Using RRF corrects for these differences, preventing the dangerous under-reporting of impurity mass fractions that could lead to toxicological risks [5].

Quantitative Impurity Data & RRF Profiling

The following table summarizes the expected chromatographic behavior of the parent API and its most likely process/degradation impurities based on the methodology above.

Impurity NameStructural ModificationRRTRRF (220 nm)MS Isotope PatternICH Q3A Classification
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid API (Target) 1.00 1.00 1:1 ( 79Br/81Br ) N/A
1-Methyl-1H-1,2,4-triazole-3-carboxylic acidDebromination (Degradant)0.450.68No Br patternDegradation Product
5-Bromo-1H-1,2,4-triazole-3-carboxylic acidDesmethylation (Process)0.850.921:1 ( 79Br/81Br )Process Impurity
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acidPositional Isomer (Process)1.150.951:1 ( 79Br/81Br )Process Impurity

Note: Relative Retention Times (RRT) and Relative Response Factors (RRF) are approximate and must be empirically validated in your specific laboratory environment using certified reference standards.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." ICH Official Website, Oct. 2006. Available at:[Link]

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